(5-Fluoropyrimidin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-fluoropyrimidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICRVBJGXJEXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-30-3 | |
| Record name | 2-Pyrimidinemethanamine, 5-fluoro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to (5-Fluoropyrimidin-2-yl)methanamine hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride , a fluorinated pyrimidine derivative, has emerged as a valuable building block in the rapidly evolving field of targeted protein degradation. Its unique structural features make it a versatile component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides a comprehensive overview of its properties, safety information, and its pivotal role in the development of next-generation therapeutics.
Core Properties and Specifications
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1314394-77-8 | [][2][3] |
| Molecular Formula | C₅H₇ClFN₃ | [] |
| Molecular Weight | 163.58 g/mol | [] |
| Purity | Typically ≥97% | [] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For related fluorinated amine hydrochlorides, the following hazards have been identified and should be considered as potential risks:
| Hazard | Description |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
The Role in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a linker or building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.
A PROTAC molecule typically consists of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The linker also impacts the overall physicochemical properties of the PROTAC, such as its solubility and cell permeability.
The this compound moiety can be incorporated into the linker structure, providing a versatile scaffold for connecting the POI-binding and E3 ligase-binding ligands. The presence of the fluorine atom can modulate the compound's properties, potentially enhancing its metabolic stability and binding affinity.
Signaling Pathways and Experimental Workflows
The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby impacting the signaling pathways in which the protein is involved. The general mechanism of action for a PROTAC is depicted in the following workflow:
Figure 1. General mechanism of action for a PROTAC.
Experimental Workflow for Evaluating PROTAC Efficacy:
A typical experimental workflow to assess the efficacy of a PROTAC synthesized using this compound would involve the following steps:
Figure 2. A standard experimental workflow for evaluating a novel PROTAC.
Synthesis Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. The synthesis would likely involve the reduction of a corresponding nitrile or the amination of a suitable precursor.
A plausible, though unverified, synthetic workflow is outlined below. Note: This is a generalized representation and requires optimization and validation in a laboratory setting.
Figure 3. A potential synthetic route for this compound.
Conclusion
This compound is a key chemical entity for researchers and drug developers working on targeted protein degradation. Its properties and versatile nature as a linker component make it a valuable tool in the synthesis of novel PROTACs. While further research is needed to fully elucidate its potential in various therapeutic applications, its role as a building block in this exciting field is firmly established. As with all chemical reagents, proper safety precautions and handling procedures are paramount. This guide provides a foundational understanding to aid in the safe and effective use of this compound in the pursuit of innovative medicines.
References
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic route, and analytical methodologies for (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug discovery.
Core Compound Data
This compound is a fluorinated pyrimidine derivative. The presence of the fluorine atom can significantly influence the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.
| Property | Value | Citations |
| Molecular Formula | C₅H₇ClFN₃ | [1][2] |
| Molecular Weight | 163.58 g/mol | [1][2][3] |
| CAS Number | 1314394-77-8 | [1][2][4] |
Representative Synthesis Protocol
Step 1: Synthesis of 5-Fluoro-2-methylpyrimidine
This initial step involves the construction of the fluorinated pyrimidine ring, which can be achieved through various established heterocyclic chemistry routes. One common method is the condensation of a suitable three-carbon precursor with an amidine.
Step 2: Conversion to 2-Cyano-5-fluoropyrimidine
The methyl group of 5-fluoro-2-methylpyrimidine can be converted to a nitrile group. A common method for this transformation is through oxidation to an aldehyde followed by conversion to an oxime and subsequent dehydration, or via a more direct route such as radical cyanation. A greener approach avoids the use of highly toxic cyanides in the final step by first converting the methyl group to an intermediate that is then displaced by a cyanide source.
Step 3: Reduction to (5-Fluoropyrimidin-2-yl)methanamine
The 2-cyano-5-fluoropyrimidine is then reduced to the primary amine.
-
Materials and Reagents:
-
2-Cyano-5-fluoropyrimidine
-
Lithium aluminum hydride (LiAlH₄) or a suitable catalytic hydrogenation setup (e.g., H₂, Raney Nickel or Palladium on carbon)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or methanol)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
-
-
Procedure (Illustrative example using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath.
-
A solution of 2-cyano-5-fluoropyrimidine in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-Fluoropyrimidin-2-yl)methanamine.
-
Step 4: Formation of the Hydrochloride Salt
-
The crude amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
-
A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This representative method is a starting point for developing a validated purity assay.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
2D NMR (e.g., COSY, HSQC) may be used for more detailed structural elucidation.
-
-
References
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. 2-(Boc-aminomethyl)pyrimidine|CAS 1260843-26-2 [benchchem.com]
- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical research and development. The document details a plausible and referenced synthetic pathway, including experimental protocols for each step. Furthermore, it presents a summary of the analytical techniques used to characterize the final compound, supported by representative data.
Introduction
This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. The presence of the fluoropyrimidine moiety is a common feature in a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The primary amine functionality provides a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of compound libraries in drug discovery programs. This guide outlines a robust synthetic route starting from commercially available precursors and details the analytical methods for structural confirmation and purity assessment.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence starting from 2-chloro-5-fluoropyrimidine. The overall synthetic scheme is depicted below.
In-Depth Technical Guide on the Biological Activity of (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride and its derivatives, focusing on their potential as anticancer agents. While direct research on this specific scaffold is emerging, this document synthesizes available data from closely related 2-substituted-5-fluoropyrimidine analogues to elucidate potential structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel fluoropyrimidine-based therapeutics.
Introduction: The Role of Fluoropyrimidines in Oncology
Fluoropyrimidines have been a cornerstone of cancer chemotherapy for decades, with 5-fluorouracil (5-FU) being a widely used antimetabolite for the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] The cytotoxic effects of 5-FU are primarily mediated through its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3] FdUMP inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, leading to depletion of the DNA precursor deoxythymidine triphosphate (dTTP) and subsequent cell death.[3] FdUTP and FUTP can be incorporated into DNA and RNA, respectively, disrupting their normal function and contributing to cytotoxicity.[3]
The development of 5-FU derivatives has been driven by the need to improve its therapeutic index, oral bioavailability, and tumor selectivity, while reducing its associated toxicities.[4] The (5-Fluoropyrimidin-2-yl)methanamine scaffold represents a promising area for the development of novel anticancer agents, with the aminomethyl group at the 2-position offering a versatile point for chemical modification to modulate the compound's physicochemical and pharmacological properties.
Synthesis of 2-Substituted-5-Fluoropyrimidine Derivatives
While specific protocols for a wide range of (5-Fluoropyrimidin-2-yl)methanamine derivatives are not extensively documented in publicly available literature, a general synthetic approach can be extrapolated from the synthesis of related 2-substituted-5-fluoropyrimidines. A common starting material is 2,4-dichloro-5-fluoropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and selective substitution.
A representative synthetic scheme for 2-alkoxy-4-substituted-5-fluoropyrimidines is presented below. A similar strategy could be adapted for the synthesis of 2-aminomethyl derivatives by employing appropriate amine nucleophiles.
General Synthetic Workflow
Caption: General synthetic route for 2,4-disubstituted 5-fluoropyrimidines.
Biological Activity and Quantitative Data
Direct quantitative data on the anticancer activity of a broad range of this compound derivatives is limited in the available literature. However, studies on structurally related 2-substituted-5-fluoropyrimidines provide valuable insights into their potential efficacy.
In Vitro Cytotoxicity of 2-Butoxy-4-Substituted-5-Fluoropyrimidines
A study on a series of 2-butoxy-4-substituted-5-fluoropyrimidines demonstrated their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.
| Compound | R Group at C4 | A549 (Lung) IC50 (µM) | BEL-7402 (Liver) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 5 | -Cl | 0.10 | >100 | 1.66 | 0.59 |
| 6a | -N(CH₃)₂ | >100 | 25.12 | >100 | >100 |
| 6d | -NH(CH₂)₂OH | >100 | 0.81 | >100 | 9.73 |
| 6e | -NH(CH₂)₃OH | >100 | 1.05 | 8.83 | >100 |
| 6j | -NH(CH₂)₂Ph | >100 | 3.98 | >100 | >100 |
Data extracted from a study on 2-butoxy-4-substituted 5-fluoropyrimidines.
These results indicate that the nature of the substituent at the C4 position significantly influences the cytotoxic activity. Notably, some derivatives exhibited potent activity, particularly against the BEL-7402 liver cancer cell line.
Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
Research on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which also feature a substituted fluoropyrimidine core, has shown significant anticancer activity. The IC50 values for selected compounds against various cancer cell lines are presented below.
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 2b | 45.3 | 41.2 | 55.1 | 60.3 |
| 3b | 25.4 | 24.4 | 35.6 | 42.8 |
| 4b | >100 | >100 | >100 | >100 |
| 4c | 65.2 | 70.1 | 82.5 | 95.7 |
Data extracted from a study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[5]
These findings highlight the potential of fluorinated pyrimidine scaffolds in developing potent anticancer agents. The trifluoromethyl group, in particular, is a common feature in many modern anticancer drugs.[6]
Potential Mechanisms of Action and Signaling Pathways
The primary mechanism of action for fluoropyrimidine derivatives is the inhibition of thymidylate synthase (TS) by the active metabolite FdUMP.[3] This leads to the disruption of DNA synthesis and repair. Additionally, the incorporation of fluorinated nucleotides into DNA and RNA contributes to cytotoxicity.
Caption: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
Beyond TS inhibition, derivatives of 2-aminopyrimidine have been shown to act as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8] It is plausible that (5-Fluoropyrimidin-2-yl)methanamine derivatives could also exert their anticancer effects through the modulation of such kinase signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of fluoropyrimidine derivatives, based on methodologies reported in the literature.
General Procedure for Synthesis of 2,4-Disubstituted-5-Fluoropyrimidines
This protocol is adapted from the synthesis of 2-butoxy-4-substituted-5-fluoropyrimidines.
Step 1: Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine To a solution of 2,4-dichloro-5-fluoropyrimidine in an appropriate anhydrous solvent (e.g., THF), sodium butoxide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 2-Butoxy-4-amino-5-fluoropyrimidine Derivatives To a solution of 2-butoxy-4-chloro-5-fluoropyrimidine in a suitable solvent (e.g., ethanol), the desired amine (1.2 equivalents) and a base (e.g., triethylamine, 2.0 equivalents) are added. The mixture is heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) and Future Directions
Based on the limited data from related 2-substituted-5-fluoropyrimidine series, some preliminary SAR insights can be inferred for the (5-Fluoropyrimidin-2-yl)methanamine scaffold.
Caption: Key structural features influencing the biological activity.
-
2-Aminomethyl Substituent (R): The nature of the substituent on the aminomethyl group is likely to be a key determinant of activity. Modifications here can influence solubility, cell permeability, and interaction with biological targets. Introducing aromatic or heterocyclic rings could lead to interactions with hydrophobic pockets in target enzymes.
-
4-Position Substituent (R'): As seen in the 2-butoxy series, the substituent at the C4 position has a profound impact on cytotoxicity. A systematic exploration of different amine substituents at this position is warranted.
-
5-Fluoro Group: The fluorine atom at the C5 position is crucial for the mechanism of action of many fluoropyrimidine drugs and is expected to be essential for the activity of this class of compounds as well.
Future research should focus on:
-
The synthesis and in vitro screening of a focused library of (5-Fluoropyrimidin-2-yl)methanamine derivatives with diverse substituents at the aminomethyl and C4 positions.
-
Identification of the primary molecular targets of the most active compounds.
-
In vivo efficacy studies in relevant animal models of cancer.
-
Pharmacokinetic and toxicological profiling to assess their drug-like properties.
Conclusion
While direct and extensive data on the biological activity of this compound derivatives are currently limited, the available information on related 2-substituted-5-fluoropyrimidine analogues suggests that this scaffold holds significant promise for the development of novel anticancer agents. The synthetic accessibility and the potential for multi-target activity, including inhibition of thymidylate synthase and various protein kinases, make this an attractive area for further investigation in oncology drug discovery. This technical guide provides a foundational framework to guide future research and development efforts in this promising chemical space.
References
- 1. DE2633359B2 - Antitumor agents containing 5-fluoropyrimidin-4-one derivatives - Google Patents [patents.google.com]
- 2. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride has emerged as a crucial structural motif and versatile building block in the landscape of modern medicinal chemistry. Its unique electronic properties and synthetic accessibility have positioned it as a valuable starting material for the development of a diverse range of therapeutic agents, most notably in the realm of kinase inhibitors. This technical guide provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Properties and Synthetic Utility
This compound is a stable, crystalline solid readily available from various chemical suppliers. Its structure features a pyrimidine ring substituted with a fluorine atom at the 5-position and a methanamine hydrochloride group at the 2-position. The fluorine substitution significantly influences the molecule's physicochemical properties, enhancing metabolic stability and modulating the basicity of the pyrimidine ring. The primary amine functionality serves as a key handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.
The primary utility of this building block lies in its role as a key fragment in the synthesis of potent and selective kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme. The aminomethyl group provides a convenient attachment point for building out the rest of the inhibitor, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Application in the Synthesis of CSF-1R Inhibitors
A prominent application of pyrimidine-based building blocks is in the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages. Dysregulation of CSF-1R signaling is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and several types of cancer. Consequently, CSF-1R has become an attractive therapeutic target.
Numerous potent CSF-1R inhibitors incorporating a pyrimidine or a related pyrrolopyrimidine scaffold have been developed. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its structural similarity to key intermediates in the synthesis of CSF-1R inhibitors highlights its potential in this area. For instance, the core of Pexidartinib, an approved CSF-1R inhibitor, features a related heterocyclic system.
The following table summarizes the inhibitory activities of representative CSF-1R inhibitors possessing a pyrimidine or pyrrolopyrimidine core, demonstrating the potency achievable with this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line |
| Pyrrolo[2,3-d]pyrimidine Analog | CSF-1R | 1 | - |
| Pyrrolo[2,3-d]pyrimidine Analog | EGFR | 20 | - |
| Pexidartinib | CSF-1R | 13 | - |
| Pexidartinib | c-KIT | 27 | - |
| Pexidartinib | FLT3 | 160 | - |
| Pyrazolopyrimidine Analog | CSF-1R | 159 | - |
| Pyrazolopyrimidine Analog | LCK | 2270 | - |
Experimental Protocols
The synthetic utility of this compound is primarily realized through reactions involving its primary amine functionality. Below are detailed, representative protocols for key transformations.
Experimental Protocol 1: N-Acylation
This protocol describes a general procedure for the acylation of this compound to form an amide linkage, a common bond in many pharmaceutical compounds.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) to the stirred solution. If starting with a carboxylic acid, pre-activate it with a coupling agent like HATU in the presence of DIPEA before adding it to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Experimental Protocol 2: Reductive Amination
This protocol outlines a general procedure for the reaction of (5-Fluoropyrimidin-2-yl)methanamine with an aldehyde or ketone to form a secondary or tertiary amine, respectively.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Tertiary amine base (e.g., Triethylamine (TEA)) to free the amine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM, add TEA (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway Visualization
The therapeutic efficacy of kinase inhibitors derived from this compound is rooted in their ability to modulate specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified representation of the CSF-1R signaling pathway and a general experimental workflow for inhibitor synthesis.
Caption: Simplified CSF-1R signaling pathway and the point of intervention for a derivative inhibitor.
An In-depth Technical Guide on the Spectroscopic Analysis of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (5-Fluoropyrimidin-2-yl)methanamine hydrochloride (CAS: 1314394-77-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and known spectroscopic principles for similar chemical entities. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Molecular Structure
This compound has the following chemical structure:
Molecular Formula: C₅H₇ClFN₃ Molecular Weight: 163.58 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 2H | H4, H6 (Pyrimidine ring protons) |
| ~4.3 | Singlet | 2H | -CH₂- (Methylene protons) |
Note: The amine protons (-NH₃⁺) are typically broad and may exchange with D₂O, making them difficult to observe.
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 240 Hz) | C5 (Carbon bearing Fluorine) |
| ~158 | C2 (Carbon attached to -CH₂NH₃⁺) |
| ~150 (d, J ≈ 20 Hz) | C4, C6 (Pyrimidine ring carbons) |
| ~45 | -CH₂- (Methylene carbon) |
Note: 'd' denotes a doublet due to coupling with ¹⁹F.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -165 | Triplet | F (Fluorine on pyrimidine ring) |
Note: Referenced to CFCl₃. The multiplicity is a triplet due to coupling with the two adjacent pyrimidine protons.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3000 | Strong, Broad | N-H stretching (primary ammonium) |
| 3000 - 2800 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1640 | Medium | N-H bending (primary ammonium) |
| ~1580, ~1470 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1250 | Strong | C-F stretching |
| ~1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z | Interpretation |
| 128.06 | [M+H]⁺ (Monoisotopic mass of the free base) |
| 111.04 | [M+H - NH₃]⁺ |
| 101.03 | [M+H - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to ensure quantitative integration if required.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Set the spectral width to an appropriate range for fluorinated aromatic compounds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 128.06) and apply collision-induced dissociation (CID) to generate product ions.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Technical Guidance for the Physicochemical Characterization of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound, (5-Fluoropyrimidin-2-yl)methanamine hydrochloride. In the absence of publicly available, specific experimental data for this molecule, this document outlines a suite of recommended experimental protocols based on established principles of pharmaceutical sciences and regulatory guidelines, including those from the International Council for Harmonisation (ICH). The target audience of researchers, scientists, and drug development professionals will find detailed methodologies for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability assessments, including forced degradation and long-term stability studies. All quantitative data expectations are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding and implementation. This guide is intended to serve as a foundational resource for the physicochemical characterization of this compound and other similar new chemical entities.
Introduction
This compound is a fluorinated pyrimidine derivative with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for its advancement through the drug discovery and development pipeline. Key among these properties are solubility and stability, which directly impact formulation development, bioavailability, and shelf-life.
This document serves as a practical guide for researchers to systematically evaluate the solubility and stability of this compound. The protocols described herein are designed to generate the critical data required for informed decision-making in a drug development program.
Predicted Physicochemical Properties
Based on its chemical structure, this compound is expected to exhibit properties characteristic of a primary amine hydrochloride salt. The presence of the fluoropyrimidine ring may also influence its physicochemical behavior.
-
Solubility: As an amine hydrochloride, the compound is anticipated to be a crystalline solid with relatively good aqueous solubility.[1] The protonated amine group enhances its polarity, facilitating interaction with water molecules. Its solubility is expected to be pH-dependent, with higher solubility in acidic to neutral aqueous media. Solubility in organic solvents will likely vary based on the polarity of the solvent.
-
Stability: The stability of the compound will be influenced by environmental factors such as temperature, humidity, light, and pH. The fluoropyrimidine moiety is generally stable, but the primary amine group could be susceptible to oxidative degradation. Hydrolysis is not expected to be a major degradation pathway under neutral conditions but could be a factor at pH extremes.
Recommended Experimental Protocols
Solubility Determination
The following protocols are recommended for the quantitative determination of the solubility of this compound.
This method determines the equilibrium solubility of the compound, which is a critical parameter for pre-formulation studies.
Experimental Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 1).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
This high-throughput method is useful for early-stage discovery to assess the solubility of a compound from a DMSO stock solution.
Experimental Protocol:
-
Preparation of Compound Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[3]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.[4]
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or assess the amount of dissolved compound in the supernatant after filtration or centrifugation by HPLC-UV.[3][5]
-
Data Reporting: Report the highest concentration at which no precipitation is observed.
Stability Assessment
A comprehensive stability testing program should be implemented according to ICH Q1A(R2) guidelines to establish a re-test period and appropriate storage conditions.[6][7][8][9][10]
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[11][12][13][14][15] These studies also help in developing and validating a stability-indicating analytical method.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media and also expose the solid compound to stress conditions.
-
Stress Conditions: Expose the samples to the conditions outlined in Table 2. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.[11]
-
Sample Analysis: At appropriate time points, withdraw samples and analyze them using a suitable stability-indicating method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[6]
Experimental Protocol:
-
Batch Selection: Use at least three batches of this compound manufactured by a process that simulates the final production method.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage Conditions: Store the samples under the long-term and accelerated conditions specified in Table 3.
-
Testing Frequency: Test the samples at the time points recommended by ICH guidelines (e.g., for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months).[6]
-
Analytical Tests: At each time point, perform a battery of tests to assess the physical and chemical stability of the compound, as outlined in Table 4.
Data Presentation
All quantitative data generated from the recommended studies should be presented in a clear and organized manner. The following tables provide templates for summarizing the expected data.
Table 1: Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Thermodynamic | |
| Water | 37 | Thermodynamic | |
| 0.1 M HCl (pH 1.2) | 37 | Thermodynamic | |
| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | |
| Phosphate Buffered Saline (pH 7.4) | 37 | Kinetic | |
| Ethanol | 25 | Thermodynamic | |
| Methanol | 25 | Thermodynamic | |
| Acetonitrile | 25 | Thermodynamic | |
| Dichloromethane | 25 | Thermodynamic |
Table 2: Forced Degradation Study Conditions
| Stress Condition | Media/Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | To be determined |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | To be determined |
| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |
| Thermal (Solid) | N/A | 80 °C | To be determined |
| Thermal (Solution) | Water | 80 °C | To be determined |
| Photostability (Solid) | N/A | ICH Q1B light conditions | To be determined |
| Photostability (Solution) | Water | ICH Q1B light conditions | To be determined |
Table 3: Long-Term and Accelerated Stability Study Conditions (ICH)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Table 4: Stability Testing Parameters and Methods
| Test Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Assay | HPLC-UV | 98.0% - 102.0% |
| Impurities/Degradation Products | HPLC-UV/MS | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| pH (of a 1% solution) | pH meter | To be determined |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the recommended experimental workflows.
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Caption: Workflow for Stability Assessment of a New Drug Substance.
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a robust understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive and actionable framework for the systematic evaluation of its solubility and stability. By following the recommended experimental protocols and data management practices, researchers can generate high-quality, reliable data to support formulation development, define appropriate storage and handling conditions, and meet regulatory expectations. The workflows and methodologies presented herein are designed to be broadly applicable to the characterization of other novel amine hydrochloride salts, thereby serving as a valuable resource for the broader drug discovery and development community.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. ikev.org [ikev.org]
- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. onyxipca.com [onyxipca.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 15. sgs.com [sgs.com]
The Enduring Therapeutic Potential of Fluoropyrimidine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fluoropyrimidine scaffold, a cornerstone in medicinal chemistry, continues to be a remarkably versatile platform for the development of potent therapeutic agents. From its well-established role in oncology to its applications in treating infectious diseases, this structural motif has given rise to a portfolio of drugs that have significantly impacted patient care. This technical guide provides an in-depth exploration of the therapeutic applications of fluoropyrimidine-based compounds, with a focus on their anticancer, antifungal, and antiviral properties. We delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and workflows involved in their study.
Anticancer Applications: A Pillar of Chemotherapy
Fluoropyrimidines are a class of antimetabolite drugs widely used in the treatment of a variety of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1] The foundational compound, 5-Fluorouracil (5-FU), and its oral prodrugs, capecitabine and tegafur, form the backbone of many chemotherapy regimens.[1][2]
Mechanism of Action: Disrupting DNA and RNA Synthesis
The anticancer activity of fluoropyrimidines stems from their intracellular conversion to the active metabolite, 5-fluorouracil (5-FU). 5-FU exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death" in rapidly dividing cancer cells.[3]
-
Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA, disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA damage and instability.[4]
The oral prodrugs, capecitabine and tegafur, are designed to deliver 5-FU more selectively to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity.[4][5][6] Capecitabine is converted to 5-FU through a three-step enzymatic process, with the final step catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor cells.[6][7] Tegafur is a prodrug of 5-FU that is metabolized in the liver.[5][8]
Figure 1: Mechanism of action of fluoropyrimidine anticancer agents.
Quantitative Efficacy Data
The clinical efficacy of fluoropyrimidine-based drugs has been extensively evaluated in numerous clinical trials. The following tables summarize key efficacy data for 5-FU, capecitabine, and tegafur in metastatic colorectal cancer (mCRC) and metastatic breast cancer (mBC).
Table 1: Efficacy of Fluoropyrimidines in Metastatic Colorectal Cancer
| Drug/Regimen | Trial/Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| 5-FU (continuous infusion) | Phase III trial | Previously untreated mCRC | 26% | Higher than bolus | 10 months |
| 5-FU (continuous infusion) | Phase II trial | Previously untreated mCRC | 59% (partial response) | - | - |
| 5-FU (continuous infusion) | Observational study | Previously untreated mCRC | 40% | - | 11 months |
| Capecitabine monotherapy | Phase II trial | mCRC | 21-24% | 127-230 days | - |
| Capecitabine-based therapy | Meta-analysis (8 RCTs) | mCRC | Equivalent to 5-FU-based therapy | Significantly longer than 5-FU-based therapy | Equivalent to 5-FU-based therapy |
| Tegafur-uracil (UFT) + Leucovorin | Phase II trial | Advanced mCRC | 19.9% | 5.6 months | 11.6 months |
| Tegafur-uracil (UFT) + Leucovorin | Phase III trial | Previously untreated mCRC | 11.7% | 3.5 months | 12.4 months |
Data compiled from multiple sources.[1][4][5][6][7][9]
Table 2: Efficacy of Capecitabine in Metastatic Breast Cancer
| Drug/Regimen | Trial/Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) / Time to Progression (TTP) | Median Overall Survival (OS) |
| Capecitabine monotherapy | MONICA (Phase II) | First-line HER-2 negative mBC | 26.1% | 7.9 months (TTP) | 18.6 months |
| Capecitabine monotherapy | Randomized Phase II/III | First-line mBC (≥55 years) | 22% | 6.0 months (PFS) | 22.0 months |
| Capecitabine monotherapy | Retrospective study | HER2 normal mBC | - | 4.3 months | 14.0 months |
| Capecitabine-based therapy | Meta-analysis (9 RCTs) | Advanced or mBC | 1.14 (RR vs. capecitabine-free) | 0.77 (HR vs. capecitabine-free) | No significant difference |
Data compiled from multiple sources.[8][10][11][12][13]
Table 3: In Vitro Cytotoxicity of Fluoropyrimidines (IC50 Values)
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| 5-Fluorouracil | MCF-7 | Breast Cancer | 0.38 - 7.79 |
| 5-Fluorouracil | HCT-116 | Colorectal Cancer | - |
| 5-Fluorouracil | A549 | Lung Cancer | - |
| Capecitabine | MCF-7 | Breast Cancer | 921.1 |
| Tegafur-uracil | - | - | - |
Note: IC50 values can vary significantly based on experimental conditions. Data compiled from multiple sources.[14][15][16]
Antifungal Applications: Targeting Fungal Metabolism
5-Fluorocytosine (5-FC), a fluorinated pyrimidine analogue, is an antifungal agent used in the treatment of systemic fungal infections, particularly those caused by Cryptococcus neoformans and some species of Candida.[17]
Mechanism of Action
5-FC is a prodrug that is selectively toxic to fungal cells. It is taken up by fungal cells via cytosine permease and is then converted to 5-FU by the enzyme cytosine deaminase.[17] Mammalian cells lack cytosine deaminase, which accounts for the selective toxicity of 5-FC.[17] Once converted to 5-FU, it disrupts fungal DNA and RNA synthesis through the same mechanisms as in cancer cells.[17]
Quantitative Antifungal Activity
The in vitro activity of 5-FC is determined by its minimum inhibitory concentration (MIC) against various fungal isolates.
Table 4: Antifungal Activity of 5-Fluorocytosine (MIC Values)
| Fungal Species | Number of Isolates | MIC90 (µg/mL) | Susceptibility (%) |
| Candida albicans | 5,208 | 1 | 97 |
| Candida glabrata | 1,267 | 0.12 | 99 |
| Candida parapsilosis | - | 0.25 | 99 |
| Candida tropicalis | - | 1 | 92 |
| Candida krusei | - | 32 | 5 |
| Cryptococcus neoformans | - | - | - |
MIC90: the concentration of drug that inhibits the growth of 90% of isolates. Data compiled from a global surveillance study.[6]
Antiviral Applications: A Niche but Important Role
While not as broadly applied as in oncology, fluoropyrimidine scaffolds have found a niche in antiviral therapy, primarily in the treatment of herpes simplex virus (HSV) infections.
Trifluridine: An Ophthalmic Antiviral
Trifluridine (also known as trifluorothymidine) is a fluorinated pyrimidine nucleoside analog used topically to treat primary keratoconjunctivitis and recurrent epithelial keratitis caused by HSV types 1 and 2.[17][18]
Trifluridine's antiviral activity is attributed to its ability to be incorporated into viral DNA in place of thymidine.[18] This incorporation leads to the formation of defective viral proteins and an increased mutation rate, ultimately inhibiting viral replication.[18]
Trifluridine/Tipiracil: A Repurposed Anticancer Drug with Antiviral Implications
Trifluridine is also a component of the oral anticancer drug Lonsurf, where it is combined with tipiracil hydrochloride.[19][20] Tipiracil inhibits the rapid metabolism of trifluridine, increasing its bioavailability.[19][20] While primarily used for cancer, the mechanism of trifluridine suggests potential for broader antiviral applications, although clinical data in this area is limited.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of fluoropyrimidine scaffolds.
In Vitro Anticancer Drug Screening Workflow
The in vitro evaluation of anticancer compounds typically follows a hierarchical workflow, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Figure 2: A typical in vitro workflow for anticancer drug screening.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
Principle: This assay measures the activity of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, dithiothreitol (DTT), EDTA, and the enzyme source (purified TS or cell lysate).
-
Inhibitor Incubation (if applicable): Pre-incubate the enzyme with the test compound (e.g., FdUMP) for a specified time.
-
Initiation of Reaction: Add the substrates, dUMP and 5,10-methylenetetrahydrofolate, to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. The inhibitory effect of the compound is determined by comparing the reaction rate in the presence and absence of the inhibitor.
Measurement of 5-FU Incorporation into RNA and DNA (GC/MS Method)
Principle: This method utilizes gas chromatography/mass spectrometry (GC/MS) to quantify the amount of 5-FU incorporated into cellular nucleic acids.
Protocol:
-
Cell Treatment: Treat cancer cells with 5-FU for a specified duration.
-
Nucleic Acid Extraction: Isolate total RNA and DNA from the treated cells using standard molecular biology techniques.
-
Enzymatic Digestion: Completely hydrolyze the purified RNA and DNA to their constituent bases.
-
Derivatization: Chemically derivatize the bases to make them volatile for GC analysis.
-
GC/MS Analysis: Separate and quantify the derivatized bases, including 5-FU, using GC/MS.
-
Data Analysis: Determine the amount of 5-FU incorporated per microgram of RNA or DNA.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[6][21]
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content versus cell count.[4][5][8][22][23]
Synthesis of the Fluoropyrimidine Scaffold
The synthesis of the core fluoropyrimidine structure is a critical step in the development of these therapeutic agents. A common method for the synthesis of 5-fluorouracil involves the direct fluorination of uracil.
General Synthesis of 5-Fluorouracil:
A widely used method involves the direct fluorination of uracil using elemental fluorine or other fluorinating agents in an appropriate solvent system. The reaction conditions, including temperature, solvent, and the nature of the fluorinating agent, are crucial for achieving good yields and purity.
Figure 3: A simplified schematic of 5-Fluorouracil synthesis.
Conclusion
The fluoropyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design and development of a wide range of therapeutic agents. Its impact on cancer chemotherapy is undeniable, and its utility in treating fungal and viral infections highlights its versatility. The continued exploration of new derivatives, combination therapies, and novel delivery systems promises to further expand the therapeutic applications of this remarkable chemical entity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development, building upon the enduring legacy of the fluoropyrimidine scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaffold Diversity Synthesis Delivers Complex, Structurally, and Functionally Distinct Tetracyclic Benzopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. Therapeutic response of herpes simplex virus-induced corneal edema to trifluridine in combination with immunosuppressive agents [pubmed.ncbi.nlm.nih.gov]
- 18. A prospective, masked clinical trial of trifluridine, dexamethasone, and artificial tears in the treatment of epidemic keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
The Indispensable Role of Fluorine in the Bioactivity of Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyrimidine scaffolds has emerged as a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of this critical class of molecules. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—have been harnessed to modulate the bioactivity, metabolic stability, and pharmacokinetic profiles of numerous pyrimidine-based drugs. This guide provides an in-depth technical overview of the role of fluorine in the bioactivity of pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Impact of Fluorination on Physicochemical Properties and Bioactivity
The introduction of fluorine into a pyrimidine ring or its substituents can lead to significant alterations in the molecule's properties, which in turn influence its biological activity. These changes are primarily attributed to:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength makes the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby prolonging the drug's half-life and enhancing its bioavailability.[1][2][3]
-
Modulation of Acidity/Basicity: Fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. This can impact receptor binding, membrane permeability, and solubility.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. It can also induce conformational changes in the molecule that lead to a more optimal fit within a receptor's binding pocket, thereby increasing potency.[1][4]
-
Altered Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability. However, the introduction of a trifluoromethyl group often significantly increases lipophilicity, which can also impact solubility and distribution.[5]
These fluorine-induced modifications have been successfully exploited in the development of a wide range of clinically significant pyrimidine derivatives, including anticancer, antiviral, and antifungal agents.
Quantitative Analysis of Bioactivity
The following tables summarize the in vitro bioactivity of key fluorinated pyrimidine derivatives, highlighting the significant impact of fluorination on their potency.
| Compound | Target/Assay | Cell Line/Organism | IC50/EC50/MIC | Reference(s) |
| Anticancer Agents | ||||
| 5-Fluorouracil | Thymidylate Synthase Inhibition | - | Varies (nM to µM range) | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 1.71 µM | [6] | |
| Cytotoxicity | A549 (Lung Cancer) | 10.32 µM | [6] | |
| Cytotoxicity | Caco-2 (Colon Cancer) | 20.22 µM | [6] | |
| Capecitabine (pro-drug of 5-FU) | Cytotoxicity | Various | Metabolized to 5-FU | |
| Gemcitabine | Cytotoxicity | Pancreatic Cancer Cell Lines | Varies (nM to µM range) | [1][7] |
| Antifungal Agents | ||||
| Flucytosine | Antifungal Activity | Candida albicans | 0.12-1.0 µg/mL | [8] |
| Antifungal Activity | Cryptococcus neoformans | 0.06-8.0 µg/mL | [8] | |
| Antiviral Agents | ||||
| Trifluridine | Antiviral Activity | Herpes Simplex Virus 1 (HSV-1) | Varies (µM range) | [9][10] |
| Antiviral Activity | Herpes Simplex Virus 2 (HSV-2) | Varies (µM range) | [9][10] |
Key Signaling and Metabolic Pathways
The bioactivity of fluorinated pyrimidine derivatives is intricately linked to their interaction with and perturbation of cellular pathways. The following diagrams, generated using the DOT language, illustrate these critical mechanisms.
Metabolic Activation and Mechanism of Action of 5-Fluorouracil
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. Gemcitabine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 8. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 10. Trifluridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis Protocol for (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a fluorinated pyrimidine ring, is of significant interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed, three-step synthesis protocol for the preparation of this compound, commencing from the commercially available starting material, 2,4-dichloro-5-fluoropyrimidine. The protocol outlines the selective dechlorination to 2-chloro-5-fluoropyrimidine, followed by a cyanation reaction to introduce the nitrile group, and subsequent catalytic hydrogenation to the desired primary amine, which is then converted to its hydrochloride salt for improved stability and handling.
Synthesis Pathway Overview
The overall synthetic route is depicted in the workflow diagram below. The process begins with the selective reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine. This intermediate then undergoes a nucleophilic substitution reaction to yield 5-fluoropyrimidine-2-carbonitrile. The final steps involve the catalytic hydrogenation of the nitrile to the primary amine, (5-Fluoropyrimidin-2-yl)methanamine, followed by its conversion to the hydrochloride salt.
Caption: Synthesis workflow diagram.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-fluoropyrimidine
This procedure describes the selective dechlorination of 2,4-dichloro-5-fluoropyrimidine to yield 2-chloro-5-fluoropyrimidine.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.96 | 15.0 g | 89.8 |
| Zinc powder | Zn | 65.38 | 17.6 g | 269 |
| Acetic acid | C₂H₄O₂ | 60.05 | 5.14 mL | 89.8 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Celite® | - | - | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-5-fluoropyrimidine (15.0 g, 89.8 mmol), zinc powder (17.6 g, 269 mmol), and tetrahydrofuran (100 mL).
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Slowly add acetic acid (5.14 mL, 89.8 mmol) dropwise over a period of 1 hour.
-
After the addition is complete, heat the mixture to reflux for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove solid impurities.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-fluoropyrimidine as a colorless to light yellow liquid.
Expected Yield: 55-65%
Step 2: Synthesis of 5-Fluoropyrimidine-2-carbonitrile
This step involves the cyanation of 2-chloro-5-fluoropyrimidine to produce 5-fluoropyrimidine-2-carbonitrile. This protocol is based on analogous cyanation reactions of halo-pyrimidines.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-fluoropyrimidine | C₄H₂ClFN₂ | 132.52 | 10.0 g | 75.4 |
| Zinc cyanide | Zn(CN)₂ | 117.43 | 5.32 g | 45.3 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 2.61 g | 2.26 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 100 mL | - |
| Toluene | C₇H₈ | 92.14 | As needed | - |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-5-fluoropyrimidine (10.0 g, 75.4 mmol) in anhydrous N,N-dimethylformamide (100 mL).
-
Add zinc cyanide (5.32 g, 45.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (2.61 g, 2.26 mmol) to the solution.
-
Heat the reaction mixture to 120°C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing toluene and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-fluoropyrimidine-2-carbonitrile.
Expected Yield: 70-85%
Step 3: Synthesis of this compound
This final step involves the catalytic hydrogenation of the nitrile to the primary amine, followed by the formation of the hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Fluoropyrimidine-2-carbonitrile | C₅H₂FN₃ | 123.09 | 5.0 g | 40.6 |
| Raney® Nickel (50% slurry in water) | Ni | 58.69 | ~2.5 g | - |
| Ethanol, anhydrous | C₂H₆O | 46.07 | 100 mL | - |
| Ammonia (7 N solution in methanol) | NH₃ | 17.03 | 20 mL | 140 |
| Hydrogen gas | H₂ | 2.02 | 50 psi | - |
| Hydrochloric acid (2 M in diethyl ether) | HCl | 36.46 | As needed | - |
| Diethyl ether, anhydrous | C₄H₁₀O | 74.12 | As needed | - |
Procedure:
Part A: Catalytic Hydrogenation
-
In a high-pressure hydrogenation vessel, add 5-fluoropyrimidine-2-carbonitrile (5.0 g, 40.6 mmol), anhydrous ethanol (100 mL), and the 7 N solution of ammonia in methanol (20 mL).
-
Carefully add the Raney® Nickel slurry (~2.5 g) to the reaction mixture.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS until the nitrile is fully consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (5-Fluoropyrimidin-2-yl)methanamine as an oil.
Part B: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid.
Expected Yield: 80-90% (for the hydrogenation and salt formation steps)
Product Characterization Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Analytical Data (Exemplary) |
| 2-Chloro-5-fluoropyrimidine | C₄H₂ClFN₂ | 132.52 | Colorless to light yellow liquid | ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 2H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -134.2. |
| 5-Fluoropyrimidine-2-carbonitrile | C₅H₂FN₃ | 123.09 | White to off-white solid | ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 160.2 (d, J=270 Hz), 158.0 (d, J=20 Hz), 133.5, 114.8. |
| This compound | C₅H₈ClFN₃ | 165.59 | White to off-white solid | ¹H NMR (D₂O, 400 MHz): δ 8.85 (s, 2H), 4.35 (s, 2H). MS (ESI): m/z 129.1 [M+H]⁺ (for free base). Melting Point: >200 °C (decomposes). |
References
Application Notes and Protocols for the Use of (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data related to the synthesis and application of kinase inhibitors utilizing a 5-fluoropyrimidine scaffold. While direct synthetic routes employing (5-Fluoropyrimidin-2-yl)methanamine hydrochloride are not extensively documented in publicly available literature, this document focuses on the synthesis of a prominent kinase inhibitor, Abemaciclib, which features the core 5-fluoropyrimidine structure. The protocols and data presented are based on established synthetic methodologies for similar compounds and provide a valuable resource for researchers in the field of kinase inhibitor development.
Introduction to 5-Fluoropyrimidine in Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance the binding affinity and metabolic stability of the inhibitor. This strategic fluorination can lead to improved potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), incorporates a 5-fluoropyrimidine core. Its synthesis involves the strategic construction of the molecule through key coupling reactions, highlighting the versatility of fluorinated pyrimidine intermediates in the development of targeted cancer therapies.
Quantitative Data: Biological Activity of Abemaciclib
The following table summarizes the in vitro inhibitory activity of Abemaciclib against various cyclin-dependent kinases.
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 10 |
| CDK9/Cyclin T1 | 48 |
| CDK2/Cyclin E | 300 |
| CDK1/Cyclin B | >1000 |
Experimental Protocols
The synthesis of Abemaciclib involves a multi-step process. A key transformation is the sequential nucleophilic aromatic substitution on a di-chlorinated 5-fluoropyrimidine core. The following protocol is a representative example of how a (5-fluoropyrimidin-2-yl)amino moiety is incorporated and further functionalized.
Protocol: Synthesis of a Key Intermediate for Abemaciclib
This protocol describes the sequential amination of 2,4-dichloro-5-fluoropyrimidine.
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Propanol
-
A suitable secondary amine for the second substitution (e.g., a substituted aniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide
-
Toluene
Step 1: First Nucleophilic Aromatic Substitution
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in 2-propanol, add 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-substituted intermediate.
Step 2: Second Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination)
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the mono-substituted intermediate from Step 1 (1.0 eq), the desired secondary amine (1.2 eq), sodium tert-butoxide (1.5 eq), palladium catalyst (0.05 eq), and phosphine ligand (0.1 eq) in toluene.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib.
Experimental Workflow
Caption: General workflow for the synthesis of a kinase inhibitor using a 5-fluoropyrimidine scaffold.
Application Notes: (5-Fluoropyrimidin-2-yl)methanamine hydrochloride in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. Due to their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules, often resulting in higher-quality lead compounds with improved physicochemical properties.
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride is an ideal fragment for FBDD campaigns. Its low molecular weight, coupled with the presence of key pharmacophoric features—a hydrogen bond donor in the primary amine, hydrogen bond acceptors in the pyrimidine nitrogens, and a fluorine atom for potential specific interactions and as a useful NMR handle—makes it a versatile scaffold for targeting a wide range of protein classes. The fluorinated pyrimidine motif is a common feature in many approved drugs, highlighting its utility in medicinal chemistry.
These application notes provide a comprehensive overview of the utility of this compound in a typical FBDD workflow, from initial screening to hit validation and elaboration. The protocols outlined below are generalized and should be adapted to the specific target protein and available instrumentation.
Physicochemical Properties of this compound
A critical aspect of fragment selection is adherence to the "Rule of Three," which provides guidelines for the physicochemical properties of fragments to ensure they are good starting points for optimization. This compound aligns well with these principles.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 163.58 g/mol | < 300 Da |
| cLogP | Approx. -0.2 | ≤ 3 |
| Hydrogen Bond Donors | 2 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (pyrimidine nitrogens) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Table 1: Physicochemical properties of this compound in the context of the "Rule of Three."
Experimental Protocols
A typical FBDD campaign involves a tiered approach, starting with a primary screen to identify binders, followed by orthogonal validation methods to eliminate false positives, and finally, structural studies to elucidate the binding mode.
1. Primary Screening using 19F NMR Spectroscopy
The presence of a fluorine atom makes this compound an excellent candidate for 19F NMR-based screening. This technique is highly sensitive to the local chemical environment of the fluorine atom, and changes in the 19F chemical shift or line broadening upon addition of the target protein can indicate binding.[1]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) with 10% D2O.
-
Prepare a solution of the target protein at a concentration of 10-50 µM in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D 19F NMR spectrum of the fragment alone (e.g., at 200 µM).
-
Acquire a second spectrum after the addition of the target protein to the fragment solution.
-
-
Data Analysis:
-
Compare the two spectra. A change in the 19F chemical shift (Δδ) or significant line broadening of the fragment's resonance in the presence of the protein suggests a binding event.
-
2. Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure binding affinity and kinetics in real-time. It serves as an excellent orthogonal method to validate hits from the primary screen.[2]
Protocol:
-
Immobilization of Target Protein:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling or other appropriate chemistry.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (KD).
-
Hypothetical SPR Hit Validation Data
| Fragment | Concentration Range | KD (µM) |
| This compound | 10 µM - 1 mM | 450 |
Table 2: Representative SPR data for the interaction of this compound with a hypothetical protein target.
3. Structural Characterization by X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment is crucial for understanding the binding mode and guiding structure-based drug design.[3]
Protocol:
-
Crystallization:
-
Crystallize the target protein under conditions previously established.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Build the fragment into the observed electron density map and refine the structure.
-
Hypothetical Crystallographic Data
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution | 1.8 Å |
| Space Group | P212121 |
| R-work / R-free | 0.19 / 0.22 |
| Key Interactions | H-bond between fragment amine and backbone carbonyl of Asp123; H-bond between pyrimidine N1 and side-chain of Ser85. |
Table 3: Hypothetical crystallographic data for a protein-fragment complex.
Visualizations
Figure 1: A typical experimental workflow for an FBDD campaign.
Figure 2: Hypothetical signaling pathway targeted by a derivative.
This compound represents a high-quality fragment for use in FBDD campaigns. Its favorable physicochemical properties and the presence of a fluorine atom for sensitive NMR-based screening make it an attractive starting point for the discovery of novel chemical matter. The protocols and workflows described herein provide a robust framework for identifying and validating hits, with the ultimate goal of developing potent and selective drug candidates through structure-guided optimization.
References
Application Notes and Protocols for the Analysis of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its quantification, purity assessment, and stability testing. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are intended as a starting point and should be validated for specific applications.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
This method is suitable for the quantification and purity assessment of this compound in bulk drug substances and formulated products. The primary amine in the molecule allows for reversed-phase chromatography with good retention and peak shape. A C18 column is a common choice for this type of analysis. The UV detection wavelength should be selected based on the UV spectrum of the compound, which is expected to have an absorbance maximum due to the fluoropyrimidine ring.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 25 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filtration of the final solution through a 0.45 µm syringe filter is recommended.
4. Data Presentation (Example):
Table 1: HPLC Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Retention Time (min) | 8.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for derivatizing primary amines. This method provides high selectivity and sensitivity, making it suitable for trace-level analysis and impurity identification.
Experimental Protocol:
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector (MSD), and a data system.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or other suitable aprotic solvent (anhydrous).
-
Helium (carrier gas, high purity).
-
Volumetric flasks, pipettes, and GC vials with inserts.
2. Derivatization Procedure:
-
Accurately weigh the sample or standard into a GC vial.
-
Add a suitable volume of anhydrous pyridine to dissolve the sample.
-
Add an excess of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
4. Data Presentation (Example):
Table 2: GC-MS Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Retention Time (min) | 12.3 |
| Characteristic Ions (m/z) | To be determined from mass spectrum |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Application Notes and Protocols for the Coupling of (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions involving (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry. The following sections detail reaction conditions for amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions, offering versatile strategies for the synthesis of novel derivatives with potential therapeutic applications.
Amide Bond Formation (N-Acylation)
Amide bond formation is a fundamental transformation in drug discovery, enabling the linkage of (5-Fluoropyrimidin-2-yl)methanamine with a wide range of carboxylic acids. The resulting N-acyl derivatives are prevalent in a vast array of biologically active molecules.
Quantitative Data Summary: Amide Coupling Conditions
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | RT | 12 | >95 |
| 2 | Acetic Acid | EDC/HOBt | NMM | DCM | RT | 16 | 90-95 |
| 3 | 4-Nitrobenzoic Acid | T3P | Pyridine | EtOAc | 80 | 6 | 85-90 |
| 4 | Phenylacetic Acid | Acyl Chloride | Et3N | THF | 0 to RT | 4 | >95 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: General workflow for amide coupling.
Reductive Amination
Reductive amination provides a versatile method for the N-alkylation of this compound with various aldehydes and ketones, leading to the formation of secondary amines.
Quantitative Data Summary: Reductive Amination Conditions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 18 | 90-95 |
| 2 | Acetone | NaBH₃CN | MeOH | RT | 24 | 85-90 |
| 3 | Cyclohexanone | H₂/Pd/C | EtOH | RT | 24 | 80-85 |
| 4 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | RT | 18 | >90 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.[1][2]
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) or DIPEA
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound (1.1 eq) in DCE, add Et₃N (1.2 eq) and stir for 10 minutes.
-
Add the aldehyde (1.0 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Caption: General workflow for reductive amination.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, respectively. These methods allow for the coupling of (5-Fluoropyrimidin-2-yl)methanamine with aryl halides or the coupling of a derivatized fluoropyrimidine with boronic acids.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 85-90 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 75-80 |
| 3 | 1-Iodonaphthalene | [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | Toluene | 100 | 18 | >90 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.[3][4]
Materials:
-
This compound
-
Aryl bromide of interest
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Caption: General workflow for Buchwald-Hartwig amination.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may require optimization for specific substrates and scales. All experiments should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for N-alkylation of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a key transformation for the synthesis of diverse libraries of compounds for drug discovery and development. Two primary and effective methods are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Introduction
N-alkylation of amines is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, where the introduction of various alkyl groups can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. (5-Fluoropyrimidin-2-yl)methanamine is a valuable building block, and its N-alkylation opens avenues to a wide array of novel chemical entities. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for the reaction to proceed.
Key Synthetic Strategies
Two robust and versatile strategies for the N-alkylation of this compound are detailed below:
-
Direct N-Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method may require careful optimization to avoid over-alkylation.
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method is often preferred for its high selectivity and milder reaction conditions.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of the amine).
-
Add the base (2.0-3.0 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride and free the amine.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If an inorganic base like K₂CO₃ was used, filter the reaction mixture to remove the solid. If a soluble base like triethylamine was used, proceed to the next step.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Representative Data for Direct N-Alkylation of Amines
The following table provides representative data for the direct N-alkylation of various amines with alkyl halides. Yields for (5-Fluoropyrimidin-2-yl)methanamine may vary.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 75-85 |
Data is representative for the N-alkylation of primary amines and should be used as a guideline.[1]
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for direct N-alkylation with alkyl halides.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DCM, 5-10 mL per mmol of the amine).
-
Add the base (1.0-1.2 eq) to neutralize the hydrochloride salt.
-
Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Representative Data for Reductive Amination of Amines
The following table provides representative data for the reductive amination of various amines with aldehydes. Yields for (5-Fluoropyrimidin-2-yl)methanamine may vary.
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 90-98 |
| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 |
| Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp | 4-8 | 80-90 |
| Isobutyraldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 5-10 | 75-85 |
Data is representative for the reductive amination of primary amines and should be used as a guideline.[1]
Experimental Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
References
Application Notes and Protocols for Suzuki Coupling with 5-Fluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2] 5-Fluoropyrimidine derivatives are key structural motifs in a variety of biologically active compounds, including anticancer and antiviral agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its metabolic stability and binding affinity.
These application notes provide a detailed experimental procedure for the Suzuki coupling of 5-fluoropyrimidine derivatives with various aryl and heteroaryl boronic acids. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in the synthesis and development of novel 5-fluoropyrimidine-based compounds.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-fluoropyrimidine derivative, forming a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of 5-Fluoropyrimidine Derivatives
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 5-halopyrimidine derivatives with various boronic acids. These data provide a starting point for reaction optimization.
Table 1: Catalyst and Base Screening for the Suzuki Coupling of 5-Bromo-2-fluoropyrimidine with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 88 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | THF/H₂O (3:1) | 80 | 16 | 90 |
Table 2: Substrate Scope of Suzuki Coupling with 5-Bromo-2,4-difluoropyrimidine
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,4-difluoropyrimidine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 95 |
| 2 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)-2,4-difluoropyrimidine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 3 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-2,4-difluoropyrimidine | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 110 | 6 | 89 |
| 4 | 2-Naphthylboronic acid | 5-(Naphthalen-2-yl)-2,4-difluoropyrimidine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 91 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Halo-fluoropyrimidines
This protocol provides a general method for the Suzuki coupling of a 5-halofluoropyrimidine with an arylboronic acid.[3][5]
Materials:
-
5-Halo-fluoropyrimidine (e.g., 5-bromo-2-fluoropyrimidine) (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the 5-halo-fluoropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-fluoropyrimidine.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[7][8]
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 5-halo-fluoropyrimidine (0.5 mmol), the boronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%), and the base (e.g., K₂CO₃, 1.0 mmol).
-
Solvent Addition: Add 5 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps outlined in the general procedure.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Fluoropyrimidine Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fluoropyrimidine fragments in high-throughput screening (HTS) campaigns. Fluoropyrimidines are a well-established class of compounds in cancer chemotherapy, primarily acting through the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[1][2][3][4] The application of fluoropyrimidine fragments in fragment-based drug discovery (FBDD) offers a powerful approach to develop novel covalent inhibitors with high potency and selectivity.
Introduction to Fluoropyrimidine Fragments in HTS
Fluoropyrimidine fragments are small, low molecular weight molecules that contain the fluoropyrimidine scaffold. These fragments can be screened against various biological targets to identify starting points for the development of more potent and selective drugs. A key feature of many fluoropyrimidine-based drugs is their ability to form covalent bonds with their target proteins, leading to irreversible inhibition.[1] High-throughput screening of covalent fragment libraries allows for the rapid identification of these potent inhibitors.[5]
This document outlines two primary HTS methodologies for screening fluoropyrimidine fragments: a biochemical assay using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and a cell-based cytotoxicity assay.
Biochemical Screening: ¹⁹F NMR for Fragment Binding
¹⁹F NMR spectroscopy is a powerful technique for fragment-based screening due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the screening of compound mixtures (cocktails) and minimizes signal overlap.[6][7][8][9] This method is particularly well-suited for identifying the binding of fluorinated fragments to a target protein.
Experimental Workflow: ¹⁹F NMR Screening
Protocol: ¹⁹F NMR Screening of a Covalent Fluoropyrimidine Fragment Library
1. Library and Sample Preparation:
-
Fragment Library: A library of covalent fluoropyrimidine fragments is synthesized or acquired. Each fragment should contain a reactive "warhead" (e.g., an acrylamide or chloroacetamide) to enable covalent bond formation.
-
Quality Control: Ensure the purity and solubility of each fragment. Fragments should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to create high-concentration stock solutions (e.g., 100 mM).
-
Cocktail Preparation: For efficient screening, fragments are often pooled into cocktails of 10-20 non-overlapping compounds based on their ¹⁹F chemical shifts.[7] A final concentration of each fragment in the NMR tube is typically in the range of 100-200 µM.
-
Target Protein: Purify the target protein (e.g., human thymidylate synthase) to >95% purity. The protein should be in a suitable buffer for NMR analysis (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, with 10% D₂O).[7] The final protein concentration in the NMR tube is typically 10-25 µM.
-
Sample Preparation: Prepare two sets of NMR tubes for each fragment cocktail: one with the fragment cocktail in the buffer and another with the fragment cocktail and the target protein. A liquid handling robot can be used for precise and reproducible sample preparation.[7]
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹⁹F NMR spectra for both the reference (fragments only) and the protein-containing samples.
-
Key NMR experiments include:
-
Standard 1D ¹⁹F spectrum: To observe chemical shift perturbations and line broadening upon protein binding.
-
Carr-Purcell-Meiboom-Gill (CPMG) or T₂ relaxation-edited spectra: To selectively observe signals from small molecules and suppress broad signals from the protein, which is useful for identifying binding fragments.[9]
-
3. Data Analysis and Hit Identification:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).
-
Identify hits by comparing the spectra of the samples with and without the target protein. Indicators of binding include:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of a fragment's ¹⁹F signal.
-
Line Broadening: An increase in the linewidth of a fragment's ¹⁹F signal.
-
Decrease in Signal Intensity: In relaxation-edited experiments, binding to the larger protein will significantly decrease the signal intensity of the fragment.
-
-
Fragments showing significant spectral changes are considered primary hits.
4. Hit Validation and Characterization:
-
Deconvolution: For hits identified from cocktails, individual fragments need to be tested to confirm which compound is responsible for the observed binding.
-
Affinity Determination: Determine the dissociation constant (Kd) or IC₅₀ value for confirmed hits through titration experiments, monitoring the changes in the ¹⁹F NMR signal as a function of ligand or protein concentration.
-
Covalent Binding Confirmation: Use mass spectrometry (MS) to confirm the formation of a covalent adduct between the hit fragment and the target protein. Intact protein MS can be used to observe the mass increase corresponding to the fragment's molecular weight. Peptide mapping MS can identify the specific amino acid residue that has been modified.
Cell-Based Screening: Cytotoxicity Assay
Cell-based assays provide a more physiologically relevant context for screening compounds.[10] A common and effective HTS approach for anticancer drug discovery is to screen for compounds that exhibit cytotoxicity against cancer cell lines.
Experimental Workflow: Cell-Based Cytotoxicity HTS
Protocol: High-Throughput Cytotoxicity Screening of a Fluoropyrimidine Fragment Library
1. Cell Culture and Plating:
-
Cell Lines: Select a panel of human cancer cell lines relevant to the therapeutic area of interest (e.g., colorectal, breast, lung cancer cell lines). The NCI-60 panel is a widely used resource for this purpose.[11]
-
Cell Culture: Culture the cells in the recommended medium and conditions until a sufficient number of cells is available for the screen.
-
Cell Seeding: Using an automated liquid handler, seed the cells into 384-well, clear-bottom assay plates at a predetermined optimal density (e.g., 1,000-5,000 cells per well). Incubate the plates for 24 hours to allow the cells to attach.[12]
2. Compound Preparation and Addition:
-
Compound Plating: Prepare serial dilutions of the fluoropyrimidine fragment library in DMSO in 384-well source plates. A typical concentration range for a primary screen might be a single high concentration (e.g., 10 µM), while a follow-up dose-response screen would cover a wider range (e.g., 0.01 to 100 µM).
-
Compound Addition: Use a robotic liquid handling system to transfer a small volume (e.g., 50-100 nL) of the compound solutions from the source plates to the cell plates.
3. Incubation and Viability Assay:
-
Incubation: Incubate the cell plates with the compounds for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[13]
-
Cell Viability Reagent: After the incubation period, add a cell viability reagent to each well. A common choice is a luminescent ATP-based assay (e.g., CellTiter-Glo®), which measures the ATP content as an indicator of metabolically active cells.
-
Signal Detection: After a brief incubation with the viability reagent, measure the luminescence signal from each well using a microplate reader.
4. Data Analysis and Hit Identification:
-
Data Normalization: Normalize the raw luminescence data to control wells (e.g., vehicle-only for 100% viability and a known cytotoxic compound for 0% viability).
-
Hit Selection: In a primary single-concentration screen, hits are identified as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).
-
Dose-Response Analysis: For compounds that are active in the primary screen, analyze the dose-response data to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
The quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Example Quantitative Data from Fluoropyrimidine Fragment Screening
| Fragment ID | Target / Cell Line | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| C2 | Recombinant hTS | FRET-based | 5.25 | - | [5] |
| C3 | Recombinant hTS | FRET-based | 83 | - | [5] |
| C4 | Recombinant hTS | FRET-based | 246 | - | [5] |
| E5 | Recombinant hTS | FRET-based | 40 | - | [5] |
| E6 | Recombinant hTS | FRET-based | 10 | - | [5] |
| E7 | Recombinant hTS | FRET-based | 7 | - | [5] |
| 5-Fluorouracil | A549 (Lung Cancer) | Cytotoxicity | 1.8 ± 0.2 | - | [13] |
| 5-Fluorouracil | MRC-5 (Normal Lung) | Cytotoxicity | 1.1 ± 0.1 | - | [13] |
| Compound 4a | NCI-60 Panel | Cytotoxicity | 10 (single dose) | - | [14] |
| Compound 4d | NCI-60 Panel | Cytotoxicity | 10 (single dose) | - | [14] |
Note: The data presented here are examples from various studies and not from a single comprehensive screen of a fluoropyrimidine fragment library.
Signaling Pathway
The primary mechanism of action for many fluoropyrimidine-based drugs is the inhibition of thymidylate synthase (TS), which leads to the depletion of thymidine, a crucial component of DNA synthesis, ultimately resulting in "thymineless death" of rapidly dividing cancer cells.[2]
Thymidylate Synthase Inhibition Pathway
References
- 1. Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor cell responses to inhibition of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive and High-Throughput Exploration of Chemical Space Using Broadband 19F NMR Based Screening - OAK Open Access Archive [oak.novartis.com]
- 7. 19F NMR Fragment Screening Platform | Faculty of Life Sciences [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plos.figshare.com [plos.figshare.com]
- 13. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Fluoropyrimidine Compounds Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of fluoropyrimidine-containing compounds and their key metabolites in human plasma. Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstone chemotherapeutic agents for various solid tumors.[1][2] Therapeutic drug monitoring (TDM) of these compounds is crucial to optimize dosing, minimize toxicity, and enhance therapeutic efficacy due to significant interindividual pharmacokinetic variability.[3][4][5][6] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative performance data.
Introduction
Fluoropyrimidines exert their cytotoxic effects through the intracellular conversion to active metabolites that interfere with DNA and RNA synthesis. The metabolic pathway is complex, involving several enzymatic steps. The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD).[3][7] Patients with DPD deficiency are at a higher risk of severe toxicity from standard doses of fluoropyrimidines.[3][7] Therefore, accurate and reliable monitoring of plasma concentrations of the parent drug and its metabolites is essential for personalized medicine.[4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of fluoropyrimidines due to its high selectivity, sensitivity, and speed.[4] This application note presents a validated LC-MS/MS method for the simultaneous determination of capecitabine, 5-FU, and their major metabolites, including 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), and fluoro-β-alanine (FBAL).[8]
Signaling Pathway
The metabolic activation of capecitabine to 5-FU involves a three-step enzymatic cascade, primarily occurring in the liver and tumor tissue. Subsequently, 5-FU is converted into its active cytotoxic nucleotides, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) and 5-fluorouridine 5'-triphosphate (FUTP), or catabolized by DPD.
Experimental Workflow
The analytical workflow consists of sample collection, preparation, LC-MS/MS analysis, and data processing. Proper sample handling is critical to prevent the degradation of analytes.
Experimental Protocols
Materials and Reagents
-
Reference standards for capecitabine, 5-FU, 5'-dFCR, 5'-dFUR, FBAL, and internal standards (IS), such as stable isotope-labeled analogs.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (drug-free).
Sample Preparation
Proper pre-analytical handling is crucial for accurate results. Blood samples should be collected in tubes containing a DPD inhibitor, like gimeracil, to prevent rapid degradation of 5-FU.[3] Alternatively, plasma should be separated from whole blood shortly after collection.[3]
-
Plasma Collection : Collect whole blood in lithium heparin tubes.[8] Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation : To 100 µL of plasma, add 300 µL of methanol containing the internal standards.[3]
-
Vortex and Centrifuge : Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Evaporation and Reconstitution : Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 0.1% formic acid in water.[3]
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Dionex UltiMate 3000 or equivalent.[3]
-
Column: Hypersil Gold C8 (50 x 2.1 mm, 1.9 µm) or Acquity UPLC HSS T3 (2.1 x 150mm, 1.8 µm).[3][9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is ramped up to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry:
-
System: Thermo Scientific TSQ Quantiva or equivalent triple quadrupole mass spectrometer.[3]
-
Ionization Source: Electrospray ionization (ESI), operated in both positive and negative modes depending on the analyte.[3]
-
Detection Mode: Selected Reaction Monitoring (SRM).
Quantitative Data Summary
The following tables summarize the mass spectrometric parameters and performance characteristics of the method for the analysis of fluoropyrimidine compounds.
Table 1: Mass Spectrometry Parameters
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Capecitabine | ESI+ | 360.1 | 131.0 |
| 5'-dFCR | ESI+ | 246.1 | 131.0 |
| 5'-dFUR | ESI+ | 247.1 | 131.0 |
| 5-Fluorouracil | ESI- | 129.0 | 42.0 |
| FBAL | ESI+ | 122.0 | 76.0 |
| Uracil | ESI+ | 113.1 | 96.1 |
| Dihydrouracil | ESI+ | 115.1 | 98.1 |
Table 2: Method Performance Characteristics
| Compound | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| Capecitabine | 25.0 | 25.0 - 2,500 |
| 5'-dFCR | 10.0 | 10.0 - 1,000 |
| 5'-dFUR | 10.0 | 10.0 - 1,000 |
| 5-Fluorouracil | 4.0 | 4.0 - 1,000 |
| FBAL | 50.0 | 50.0 - 5,000 |
| Uracil | 2.0 | 2.0 - 1,000 |
| Dihydrouracil | 2.0 | 2.0 - 1,000 |
Data compiled from multiple sources for illustrative purposes.[7][8]
Discussion
The presented LC-MS/MS method provides a reliable and sensitive tool for the therapeutic drug monitoring of fluoropyrimidine-containing compounds. The simple protein precipitation sample preparation method is suitable for high-throughput analysis in a clinical setting. The chromatographic conditions are optimized to achieve good separation of the parent drug and its metabolites from endogenous plasma components. The use of SRM ensures high selectivity and sensitivity for accurate quantification.
The validation of this method should be performed according to the guidelines of the European Medicines Agency or the US Food and Drug Administration, assessing parameters such as accuracy, precision, selectivity, matrix effect, and stability.[3][12]
Conclusion
This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of fluoropyrimidine compounds in human plasma. The detailed protocols and performance data can be adapted by researchers and clinical laboratories to support therapeutic drug monitoring and pharmacokinetic studies, ultimately contributing to the optimization of cancer therapy.
References
- 1. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. iatdmct2017.jp [iatdmct2017.jp]
- 4. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs | Anticancer Research [ar.iiarjournals.org]
- 5. Therapeutic Drug Monitoring for 5-Fluorouracil [southcarolinablues.com]
- 6. iatdmct2017.jp [iatdmct2017.jp]
- 7. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. protocols.io [protocols.io]
- 10. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 11. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Purification of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for analogous pyrimidine derivatives and should be adapted and optimized for specific laboratory conditions.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluoropyrimidine moiety is of particular interest in drug design, as the fluorine atom can modulate the compound's metabolic stability, binding affinity, and pharmacokinetic properties. Accurate and efficient purification of this compound is critical to ensure the quality and reliability of subsequent synthetic steps and biological assays.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chloro-5-fluoropyrimidine. The initial step involves the conversion of the starting material to an intermediate, followed by reduction to the desired amine, which is then isolated as its hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on the synthesis of similar compounds. It should be validated and optimized by the end-user. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: Synthesis of 2-(Azidomethyl)-5-fluoropyrimidine (Intermediate)
This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-fluoropyrimidine with an azide group.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add sodium azide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude 2-(azidomethyl)-5-fluoropyrimidine. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of (5-Fluoropyrimidin-2-yl)methanamine
This step involves the reduction of the azide intermediate to the primary amine.
-
Reaction Setup: Dissolve the crude 2-(azidomethyl)-5-fluoropyrimidine from the previous step in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (5-Fluoropyrimidin-2-yl)methanamine.
Step 3: Purification by Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Filtration: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: For further purification, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
-
Drying: Dry the purified this compound under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields for analogous reactions and should be considered as a reference.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity (per 1g of starting material) |
| 2-Chloro-5-fluoropyrimidine | 132.52 | - | 1.0 g |
| Sodium Azide | 65.01 | - | 0.59 g |
| Anhydrous DMF | 73.09 | - | 10 mL |
| 10% Palladium on Carbon | - | - | 0.1 g |
| Methanol | 32.04 | - | 20 mL |
| Hydrochloric Acid (in ether) | 36.46 | 2.0 M | As required |
| Diethyl Ether | 74.12 | - | For workup and precipitation |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | As required |
Table 2: Expected Yield and Purity
| Step | Product | Expected Yield (%) | Purity (by HPLC/NMR) |
| 1 | 2-(Azidomethyl)-5-fluoropyrimidine | 85-95% (crude) | >80% |
| 2 | (5-Fluoropyrimidin-2-yl)methanamine | 70-85% (over two steps) | >90% (crude) |
| 3 | This compound | 60-75% (overall) | >97% |
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: To confirm the chemical structure and identify characteristic proton signals.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and use appropriate safety measures.
-
Palladium on carbon is flammable. Handle in an inert atmosphere when dry.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Application Notes and Protocols for the Use of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with fluorinated pyrimidines playing a particularly crucial role in both anticancer and antiviral chemotherapy. The introduction of a fluorine atom can significantly alter the biological properties of a molecule, enhancing its metabolic stability and potency. (5-Fluoropyrimidin-2-yl)methanamine hydrochloride is a key building block, offering a reactive primary amine handle attached to the potent 5-fluoropyrimidine core. This allows for its incorporation into larger, more complex molecules, making it a valuable starting material for the synthesis of novel antiviral drug candidates. These derivatives often function as antimetabolites, interfering with the synthesis of viral nucleic acids.[1][2][3]
This document provides a hypothetical framework for the application of this compound in the synthesis of a potential antiviral agent. It includes a proposed mechanism of action, a detailed synthetic protocol, and representative data for antiviral activity.
Proposed Mechanism of Action
The antiviral activity of compounds derived from 5-fluoropyrimidine is often attributed to their ability to disrupt viral replication by interfering with nucleic acid synthesis. Upon cellular uptake, the 5-fluoropyrimidine moiety can be metabolized into fraudulent nucleotides. These metabolites can then exert their antiviral effect through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): One of the key metabolites, fluorodeoxyuridine monophosphate (FdUMP), can form a stable covalent complex with thymidylate synthase.[1] This inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, thereby halting viral DNA replication.[1][2]
-
Incorporation into Viral Nucleic Acids: The metabolized fraudulent nucleotides, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into viral DNA and RNA, respectively.[1][2] This incorporation can lead to errors in transcription and translation, resulting in non-functional viral proteins and the termination of nucleic acid chain elongation.
Caption: Proposed mechanism of action for 5-fluoropyrimidine derivatives.
Experimental Protocols
Hypothetical Synthesis of a Novel Antiviral Agent: N-((5-fluoropyrimidin-2-yl)methyl)-6-chloropyridazin-3-amine
This protocol describes a hypothetical nucleophilic aromatic substitution reaction to synthesize a novel antiviral candidate. The primary amine of this compound acts as a nucleophile, displacing a chlorine atom from a 3,6-dichloropyridazine scaffold, a common core in biologically active molecules.
Materials:
-
This compound (1.0 eq)
-
3,6-Dichloropyridazine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt and form the free base.
-
Add 3,6-Dichloropyridazine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired product, N-((5-fluoropyrimidin-2-yl)methyl)-6-chloropyridazin-3-amine.
Caption: Experimental workflow for the synthesis of the hypothetical antiviral agent.
Data Presentation
The following tables present hypothetical quantitative data for the synthesized compound against a panel of viruses. The values are based on typical activity ranges observed for other pyrimidine-based antiviral agents.[4]
Table 1: In Vitro Antiviral Activity of N-((5-fluoropyrimidin-2-yl)methyl)-6-chloropyridazin-3-amine
| Virus | Cell Line | IC₅₀ (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 5.2 |
| Influenza A (H1N1) | MDCK | 12.5 |
| Respiratory Syncytial Virus (RSV) | HeLa | 8.9 |
| Vaccinia Virus | VERO E6 | 4.7 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication.
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) for HSV-1 |
| Vero | >100 | >19.2 |
| MDCK | >100 | >8.0 |
| HeLa | >100 | >11.2 |
| VERO E6 | >100 | >21.3 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.[5]
Conclusion
This compound serves as a versatile and potent building block for the synthesis of novel antiviral agents. The fluoropyrimidine core is a well-established pharmacophore that can effectively disrupt viral replication. The synthetic protocol outlined provides a plausible route for the incorporation of this valuable synthon into more complex molecular architectures. The hypothetical data presented underscores the potential for developing highly selective and potent antiviral compounds derived from this starting material. Further derivatization and optimization of the lead compound could lead to the discovery of new and effective therapies for a range of viral infections.
References
- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and antiviral activity of 5'-deoxypyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Optimizing reaction yield for (5-Fluoropyrimidin-2-yl)methanamine hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare (5-Fluoropyrimidin-2-yl)methanamine?
A1: The most prevalent and efficient method is the catalytic hydrogenation of 5-fluoro-2-cyanopyrimidine. This reaction reduces the nitrile group to a primary amine, yielding the desired product.
Q2: How is the free amine, (5-Fluoropyrimidin-2-yl)methanamine, converted to its hydrochloride salt?
A2: The hydrochloride salt is typically prepared by dissolving the purified free amine in a suitable solvent (e.g., methanol, ethanol, or diethyl ether) and treating it with a solution of hydrogen chloride (e.g., HCl in ether or methanolic HCl). The salt then precipitates out of the solution and can be collected by filtration.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters include the choice of catalyst, solvent, reaction temperature, and hydrogen pressure. Catalyst deactivation and side reactions, such as dehalogenation, are also critical factors to manage for optimal yield and purity.
Q4: Are there any known side reactions to be aware of during the catalytic hydrogenation?
A4: Yes, a potential side reaction is the hydrodefluorination of the pyrimidine ring, which would lead to the formation of 2-(aminomethyl)pyrimidine as an impurity. Using a catalyst inhibitor can help to minimize this side reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst was not improperly handled or exposed to air for an extended period. |
| 2. Catalyst Poisoning | - Ensure the starting material and solvent are free from impurities, particularly sulfur or other nitrogen-containing compounds. - Purify the 5-fluoro-2-cyanopyrimidine before use if necessary. | |
| 3. Insufficient Hydrogen Pressure or Poor Mixing | - Check for leaks in the hydrogenation apparatus. - Ensure vigorous stirring to facilitate proper mixing of the gas, liquid, and solid phases. | |
| Formation of Dehalogenated Impurity | Over-reduction or aggressive reaction conditions | - Add a catalyst inhibitor, such as an alkali metal bromide or iodide, to the reaction mixture.[1] - Lower the reaction temperature or hydrogen pressure. |
| Difficulty in Isolating the Product | Product may be soluble in the reaction solvent. | - If the free amine is isolated first, ensure the solvent used for extraction is appropriate. - For hydrochloride salt precipitation, ensure the solvent is one in which the salt has low solubility. |
| Low Yield of Hydrochloride Salt | Incomplete precipitation or loss during washing | - Cool the solution thoroughly after adding HCl to maximize precipitation. - Use a minimal amount of a cold, non-polar solvent to wash the filtered salt to avoid dissolving the product. |
Experimental Protocols
Synthesis of (5-Fluoropyrimidin-2-yl)methanamine via Catalytic Hydrogenation
This protocol is adapted from a similar synthesis of 2-aminomethylpyridines.[1]
Materials:
-
5-fluoro-2-cyanopyrimidine
-
5% Palladium on Charcoal (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (optional, as a catalyst promoter)
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a high-pressure reaction vessel, add 5-fluoro-2-cyanopyrimidine and methanol.
-
Carefully add 5% Pd/C catalyst. The catalyst loading is typically around 0.1% w/w of the starting material.
-
If desired, a small amount of concentrated hydrochloric acid can be added as a catalyst promoter.
-
Seal the vessel and purge with nitrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical methods such as TLC or GC-MS.
-
Once the reaction is complete (typically after several hours), vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The resulting filtrate contains the (5-Fluoropyrimidin-2-yl)methanamine and can be used directly for the hydrochloride salt formation or concentrated under reduced pressure to isolate the free amine.
Preparation of this compound
Materials:
-
(5-Fluoropyrimidin-2-yl)methanamine (from the previous step)
-
Methanol or Diethyl ether
-
Hydrogen chloride solution (e.g., 2M HCl in diethyl ether or concentrated HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude or purified (5-Fluoropyrimidin-2-yl)methanamine in a minimal amount of methanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the hydrogen chloride solution with stirring.
-
A white precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
| Parameter | Condition | Expected Outcome | Reference |
| Catalyst | 5% Palladium on Charcoal | High conversion | [1] |
| Solvent | Methanol | Good solubility of starting material and product | [1] |
| Temperature | Room Temperature | Minimizes side reactions | [1] |
| Hydrogen Pressure | 1-4 atm | Sufficient for reduction | [1] |
| Catalyst Inhibitor | Alkali metal bromide/iodide | Reduced dehalogenation | [1] |
| Purity (Typical) | >97% | High purity product | [2][3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction yield.
References
Technical Support Center: Identifying and Minimizing Byproducts in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in common pyrimidine synthesis reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Biginelli reaction and how can I minimize their formation?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a widely used method for synthesizing dihydropyrimidinones (DHPMs). However, several side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce the yield of the desired product.
The most common byproducts include:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent compounds that form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures). To minimize DHP formation, it is recommended to run the reaction at a lower temperature.
-
N-acylurea byproducts: These arise from the reaction of the β-ketoester with urea in a competing pathway.
-
Knoevenagel condensation products: This byproduct is formed from the reaction between the aldehyde and the β-ketoester.
-
Aldol condensation products: Self-condensation of the aldehyde or β-ketoester can also occur.
To minimize these byproducts, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the formation of Hantzsch-type DHPs.
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives to strong Brønsted acids like HCl, which may promote side reactions.
-
Order of Addition: Adding the urea last may help to minimize its decomposition into ammonia.
-
Reactant Purity: Ensure all starting materials are of high purity, as impurities can inhibit the main reaction and promote side reactions.
Q2: My Pinner pyrimidine synthesis is giving a low yield. What are the likely causes and how can I improve it?
A2: The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound. Low yields in this reaction can often be attributed to:
-
Hydrolysis: Amidines and reaction intermediates are susceptible to hydrolysis. It is crucial to use anhydrous conditions and high-purity, dry reagents and solvents.
-
Self-condensation: Both the amidine and the β-dicarbonyl compound can undergo self-condensation reactions, leading to undesired byproducts.
-
Incomplete cyclization: The final ring-closing step may be slow or incomplete.
To improve the yield of your Pinner synthesis:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid decomposition of starting materials and intermediates.
-
Optimize pH: The reaction can be sensitive to pH. Careful control of the acidic or basic conditions is necessary to promote the desired reaction pathway.
-
Use High-Purity Amidines: Use freshly prepared or purified amidine salts to avoid issues related to hydrolysis or impurities.
Q3: What are some common issues encountered in multicomponent pyrimidine synthesis reactions?
A3: Multicomponent reactions (MCRs) are highly efficient for synthesizing complex pyrimidine derivatives in a single step. However, their complexity can also lead to challenges:
-
Formation of multiple products: Due to the number of reactive species, a variety of side products can form.
-
Low yields: Achieving high yields can be challenging and often requires careful optimization of reaction conditions.
-
Regioselectivity issues: When using unsymmetrical starting materials, controlling the regioselectivity of the reaction can be difficult.
To troubleshoot multicomponent pyrimidine synthesis:
-
Catalyst Screening: The choice of catalyst is critical. Screening a variety of Lewis or Brønsted acid catalysts can help to identify the optimal catalyst for your specific reaction.
-
Solvent Optimization: The solvent can have a significant impact on the reaction outcome. Experiment with different solvents to find the one that best solubilizes the reactants and promotes the desired reaction pathway.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is essential to maximize the yield of the desired product and minimize the formation of byproducts.
Troubleshooting Guides
Biginelli Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield of dihydropyrimidinone (DHPM) | Inefficient catalyst, suboptimal reaction conditions, or impure reactants. | Screen different Lewis or Brønsted acid catalysts. Optimize reaction temperature and time. Ensure high purity of aldehyde, β-ketoester, and urea. |
| Presence of a fluorescent byproduct | Formation of a Hantzsch-type 1,4-dihydropyridine (DHP). | Lower the reaction temperature. Consider a different catalyst that may favor the Biginelli pathway. |
| Difficult purification due to a persistent impurity | Presence of N-acylurea byproducts. | Use NMR and mass spectrometry to confirm the presence of N-acylureas. Optimize reactant stoichiometry and catalyst choice. Recrystallization can be an effective purification method. |
| Significant amount of unreacted starting materials | Incomplete reaction due to catalyst deactivation, insufficient reaction time or temperature. | Ensure the catalyst is active. Increase the reaction time or moderately increase the temperature while monitoring the reaction by TLC. |
Pinner Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Hydrolysis of amidine or reaction intermediates. | Use strictly anhydrous conditions with dry solvents and reagents. Run the reaction under an inert atmosphere. |
| Formation of multiple byproducts | Self-condensation of the amidine or β-dicarbonyl compound. | Carefully control the reaction temperature and pH. |
| Incomplete reaction | Insufficient activation for the final cyclization step. | The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. |
Data Presentation
Table 1: Comparison of Catalyst Performance in the Biginelli Reaction
This table summarizes the yield of a model Biginelli reaction (benzaldehyde, ethyl acetoacetate, and urea) using different catalysts under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 4 | 45 | |
| FeCl₃ | Acetonitrile | 80 | 2 | 85 | |
| InBr₃ | Ethanol | Reflux | 7 | 45 (DHPM), 48 (pyranopyrimidinone) | |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 | 92 | |
| Sulfated Zirconia | Solvent-free | 60 | 2-4 | 88 | |
| Dicalcium Phosphate | Ethanol | Reflux | 0.75 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., 10 mol% Lewis acid)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.
-
Add the solvent (if applicable).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines a general method for the synthesis of pyrimidines from amidines and β-dicarbonyl compounds.
Materials:
-
Amidine hydrochloride (1.2 eq)
-
β-dicarbonyl compound (1.0 eq)
-
Anhydrous ethanol
-
Base (e.g., sodium ethoxide)
Procedure:
-
Dissolve the amidine hydrochloride and β-dicarbonyl compound in anhydrous ethanol in a flame-dried flask under an inert atmosphere.
-
Add the base to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: HPLC Method for Byproduct Analysis in Biginelli Reaction
This protocol provides a starting point for developing an HPLC method to separate the desired dihydropyrimidinone (DHPM) from common byproducts like Hantzsch dihydropyridines (DHP).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Example gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
Procedure:
-
Prepare a standard solution of your purified DHPM.
-
Prepare a sample of your crude reaction mixture by dissolving a small amount in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
Inject the standard and the crude sample into the HPLC system.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
The DHPM and byproducts should elute at different retention times. The DHP byproduct is often more nonpolar and will have a longer retention time.
-
Optimize the gradient and flow rate to achieve baseline separation of all components.
Protocol 4: GC-MS Method for Identification of Volatile Byproducts
This protocol outlines a general approach for identifying volatile byproducts in pyrimidine synthesis using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, derivatize polar compounds (e.g., with a silylating agent like BSTFA) to increase their volatility.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Scan Range: 40-500 m/z.
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Analyze the resulting chromatogram to separate the different components of the mixture.
-
Identify the individual components by comparing their mass spectra to a library of known compounds (e.g., NIST).
Visualizations
Caption: Biginelli reaction pathway and a common byproduct formation route.
Caption: General experimental workflow for pyrimidine synthesis and analysis.
Caption: Logical workflow for troubleshooting pyrimidine synthesis experiments.
Technical Support Center: (5-Fluoropyrimidin-2-yl)methanamine hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common purification techniques for aminopyrimidine derivatives like this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of impurities.
Q2: What are potential sources of impurities in my sample?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. For fluorinated pyrimidines, common synthetic impurities can include isomers, incompletely reacted intermediates, and byproducts from side reactions involving the fluorine substituent. For instance, in the synthesis of related fluorouracil compounds, impurities such as 2-ethoxy-5-fluorouracil and various uracil derivatives have been identified.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the purification process. By comparing the crude mixture, collected fractions, and a reference standard (if available) on a single TLC plate, you can assess the purity and identify the fractions containing the desired product.
Q4: My compound appears as streaks or tails on the TLC plate. What is the cause and how can I fix it?
A4: Streaking of amine-containing compounds on silica gel TLC plates is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the developing solvent (mobile phase).[2][3]
Troubleshooting Guides
Column Chromatography
Column chromatography is a widely used technique for the purification of this compound. However, challenges can arise due to the compound's polarity and basicity.
Problem: The compound is not moving off the baseline or is eluting very slowly.
| Possible Cause | Recommended Solution |
| Insufficiently polar mobile phase | Gradually increase the polarity of the eluent. A common solvent system is a gradient of methanol in dichloromethane (DCM). |
| Strong interaction with silica gel | Add a small percentage (0.1-1%) of triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel. |
Problem: The compound elutes too quickly with poor separation from impurities.
| Possible Cause | Recommended Solution |
| Mobile phase is too polar | Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity. |
| Column overloading | Use a larger column or reduce the amount of crude material loaded onto the column. |
Problem: The purified fractions are still showing impurities on TLC.
| Possible Cause | Recommended Solution |
| Co-eluting impurities | Try a different solvent system to alter the selectivity. For example, switching from a methanol/DCM system to an ethyl acetate/hexane system with a basic modifier might resolve the issue. Consider using a different stationary phase, such as alumina. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is selecting an appropriate solvent system.
Problem: Difficulty in finding a suitable recrystallization solvent.
| Possible Cause | Recommended Solution |
| Compound is too soluble or insoluble in common solvents | A good recrystallization solvent should dissolve the compound when hot but not when cold. For aminopyrimidine hydrochlorides, polar protic solvents like ethanol, methanol, or mixtures with water are often good starting points. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Recommended Solution |
| Solution is supersaturated or cooled too quickly | Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Using a slightly larger volume of solvent can also help prevent oiling out. |
| Presence of impurities inhibiting crystallization | If oiling persists, it may be necessary to first purify the compound by column chromatography to remove impurities that hinder crystallization. |
Problem: Low recovery of the purified product.
| Possible Cause | Recommended Solution |
| Using too much solvent | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Product is still soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration | If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials and Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Methanol (MeOH) in Dichloromethane (DCM) (e.g., 0% to 10% MeOH). Add 0.1-1% Triethylamine (TEA) to the eluent mixture. |
| TLC Analysis | Silica gel plates with F254 indicator. Develop with various ratios of DCM:MeOH with TEA to find optimal separation. |
| Optimal TLC Rf Value | Aim for an Rf of 0.2-0.3 for the target compound in the chosen eluent system for good separation on the column.[3] |
| Sample Preparation | Dissolve the crude product in a minimal amount of the initial, least polar eluent. If solubility is low, "dry loading" is recommended. To do this, dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load this powder onto the top of the column.[2] |
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the lowest polarity. Gradually increase the percentage of methanol in the mobile phase to increase its polarity.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility upon heating. Ethanol, methanol, or an ethanol/water mixture are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting common issues in column chromatography of basic compounds.
Caption: Troubleshooting common issues encountered during recrystallization.
References
Common issues and solutions in fluoropyrimidine synthesis
Welcome to the Technical Support Center for Fluoropyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of key fluoropyrimidine compounds like 5-Fluorouracil, Capecitabine, and Gemcitabine.
General Troubleshooting and FAQs
This section addresses broad challenges that can arise during various fluoropyrimidine synthesis protocols.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is needed to identify and resolve the problem.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some reactions require specific temperature control to prevent the degradation of products or the formation of side products.[1]
-
Solution: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Experiment with slight variations in temperature to see if the yield improves. For thermally sensitive steps, ensure the reaction is not overheating.
-
-
Catalyst Inefficiency: The choice and activity of the catalyst are crucial. For instance, in Biginelli reactions, which can be adapted for fluoropyrimidine synthesis, both Brønsted and Lewis acids are used.[1][2] An inactive or inappropriate catalyst will result in poor conversion.
-
Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions. Incorrect molar ratios can also lead to incomplete conversion of the limiting reagent.
-
Solution: Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive steps. Double-check all calculations for molar equivalents and ensure accurate measurements.
-
-
Atmosphere Control: Many organometallic reactions and steps involving sensitive intermediates require an inert atmosphere.
-
Solution: If applicable, ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents or intermediates by atmospheric moisture or oxygen.
-
Q2: I'm observing unexpected side products. How can I identify and prevent them?
A2: The formation of side products is a common challenge that complicates purification and reduces yield. Identification typically involves techniques like NMR, MS, and HPLC analysis. Prevention strategies are summarized below.
| Common Side Product Type | Potential Cause | Prevention & Mitigation Strategies |
| Hantzsch-type Dihydropyridines | In Biginelli-type reactions, decomposition of urea at high temperatures can form ammonia, leading to a competing reaction pathway.[4] | Lower the reaction temperature. The choice of Lewis acid catalyst can also influence selectivity. Consider adding urea last to the reaction mixture.[4] |
| N-Acylureas | A competing reaction between a β-ketoester and urea in Biginelli-type syntheses.[4] | Carefully control the stoichiometry of reactants. Purification via recrystallization is often effective for removing this impurity.[4] |
| Over-fluorination/Side-fluorination | Use of highly reactive or non-selective fluorinating agents. | Use a milder or more selective fluorinating agent (e.g., Selectfluor®). Control the stoichiometry of the fluorinating agent and the reaction temperature. |
| Polymerization of Aldehydes | Some aldehydes, particularly aliphatic ones, can self-condense under acidic conditions.[1] | Use a milder catalyst or add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.[1] |
| Diastereomers/Anomers | Lack of stereocontrol during glycosylation or addition reactions, especially in Gemcitabine and Capecitabine synthesis.[5] | Optimize reaction conditions (temperature, solvent, Lewis acid) to favor the desired isomer.[5][6] Purification often requires specialized chromatography (e.g., reversed-phase HPLC or SFC).[7][8] |
Q3: I'm struggling with product purification. What are the best practices?
A3: Purification can be challenging due to side products with similar physicochemical properties to the desired compound.
-
Problem: Co-elution of product and impurities during column chromatography.
-
Solution: Experiment with different solvent systems to improve separation. If normal-phase silica gel is ineffective, consider using reversed-phase (C18) silica or alternative stationary phases like alumina. For challenging separations, preparative HPLC is a powerful tool.[7]
-
-
Problem: Separation of diastereomers.
-
Solution: This often requires more advanced techniques than standard flash chromatography. Reversed-phase HPLC on a C18 column is a common and effective method.[7] Supercritical Fluid Chromatography (SFC) is also an excellent alternative for diastereomer separation.[8] In some cases, fractional crystallization can be used to isolate the desired diastereomer.[5]
-
-
Problem: Product instability on the stationary phase.
-
Solution: If your product is degrading on silica gel (which is acidic), try neutralizing the silica with a base like triethylamine in your eluent system, or switch to a neutral stationary phase like alumina.
-
Drug-Specific Synthesis Guides
5-Fluorouracil (5-FU)
The synthesis of 5-FU often involves either the direct fluorination of uracil or a multi-step condensation approach.
FAQs for 5-FU Synthesis
-
Q: What are the primary methods for synthesizing 5-FU?
-
A: The two main routes are: 1) Direct fluorination of uracil using elemental fluorine or trifluoromethyl hypofluorite, often in an anhydrous solvent like hydrogen fluoride or acetic acid.[9][10] 2) A condensation route involving the reaction of an α-fluoro-β-ketoester enolate with a urea equivalent, followed by cyclization and hydrolysis.[9]
-
-
Q: Direct fluorination seems hazardous. What are the key safety considerations?
-
A: Elemental fluorine is extremely reactive and toxic. This reaction must be performed in specialized equipment (e.g., a microchannel reactor) by experienced personnel.[10] The process requires careful control of temperature (e.g., 0 to 5°C) and dilution of fluorine with an inert gas like nitrogen.[9]
-
Experimental Protocol: Direct Fluorination of Uracil
This protocol is adapted from a patented method and should only be attempted with appropriate safety measures and equipment.[9]
-
Reaction Setup: Dissolve uracil (e.g., 0.025 mole) in anhydrous hydrogen fluoride (e.g., 75 cc) in a suitable reactor, and cool the mixture to 0-5°C.
-
Fluorination: Pass a mixture of fluorine and nitrogen gas (e.g., 1:4 by volume) through the vigorously stirred solution for several hours (e.g., 7 hours).
-
Monitoring: Monitor the disappearance of uracil using thin-layer chromatography.
-
Work-up: Once the reaction is complete, distill off the hydrogen fluoride in a current of CO₂. Dissolve the residue in an aqueous KOH solution.
-
Isolation: Filter the solution and acidify the filtrate with concentrated HCl to pH 2. Cool the solution to induce precipitation.
-
Purification: Separate the crystalline precipitate, wash with ether, dry, and recrystallize from water to obtain pure 5-fluorouracil. The reported yield for a similar process in acetic acid was 52%.[9]
Capecitabine
Capecitabine synthesis is a multi-step process, typically starting from D-ribose, involving the formation of a protected deoxy-ribose intermediate which is then coupled with a modified 5-fluorocytosine base.[11][12]
FAQs for Capecitabine Synthesis
-
Q: What is the most challenging step in Capecitabine synthesis?
-
A: A key challenge is the stereoselective glycosylation step, where the protected sugar moiety is coupled with the silylated 5-fluorocytosine derivative. This step often requires a Lewis acid catalyst like stannic chloride (SnCl₄) and careful control of reaction conditions to achieve the desired β-anomer.[12][13]
-
-
Q: My overall yield is low after the multi-step synthesis. Where are the likely points of loss?
-
A: With a long synthesis sequence, even moderate yields at each step can lead to a low overall yield. Key steps to optimize include the initial protection/acetylation of D-ribose, the glycosylation coupling, and the final deprotection. One reported method shows a total yield of 25.0% from D-ribose.[11] A different route claims a total yield of 60%.[14]
-
Experimental Protocol: Key Glycosylation and Carbamoylation Steps
This protocol outlines the key coupling and modification steps adapted from various sources.[11][12][13]
-
Preparation of Silylated Base: React N⁴-(pentyloxycarbonyl)-5-fluorocytosine with a silylating agent like hexamethyldisilazane (HMDS) to protect the amine and hydroxyl groups, making the base more reactive for coupling.[12]
-
Glycosylation (Coupling):
-
Dissolve the silylated base and the sugar intermediate (e.g., 1,2,3-tri-O-acetyl-5-deoxy-D-ribose) in an anhydrous solvent like dichloromethane.
-
Cool the mixture to 0-5°C.
-
Slowly add a Lewis acid catalyst (e.g., SnCl₄) and stir for several hours.[12]
-
-
Deprotection (Hydrolysis):
-
Work-up and Purification: The reaction is typically quenched with a sodium bicarbonate solution. The final product is then isolated through extraction and purified by crystallization or chromatography.
Gemcitabine
The synthesis of Gemcitabine is particularly challenging due to the need to construct the 2-deoxy-2,2-difluororibose sugar and control the stereochemistry at multiple centers.[16]
FAQs for Gemcitabine Synthesis
-
Q: What is the main difficulty in forming the difluorinated sugar ring?
-
A: The introduction of the two fluorine atoms at the C2' position and controlling the stereochemistry at the C3' position is a significant challenge. The Reformatsky reaction using ethyl bromodifluoroacetate with a protected glyceraldehyde is a common method, but it often produces a mixture of diastereomers (anti/syn) that must be separated.[5]
-
-
Q: How can I improve the diastereoselectivity of the key Reformatsky reaction?
-
A: The ratio of desired anti to undesired syn diastereomer can be influenced by reaction conditions. One study found that standard conditions yielded a 3:1 anti/syn ratio.[5] Another reported that activating zinc with iodine and using an ultrasonic bath improved the yield of the desired anti isomer to 75% after chromatography.[5] Optimizing the Lewis acid used can also enhance diastereoselectivity.[5]
-
Quantitative Data: Diastereoselectivity in Gemcitabine Intermediate Synthesis
The formation of the difluorinated sugar intermediate often results in a mixture of anomers (α and β). Controlling this ratio is key to an efficient synthesis.
| Method/Protecting Group | Key Reagent/Condition | Anomer Ratio (α:β) | Yield | Reference |
| 3,5-di-O-benzoyl | Methanesulfonate intermediate | α-anomer enriched | - | [6] |
| 3,5-di-(4-phenyl)benzoate | Ethanesulfonate intermediate | 2.2 : 1 | 79.8% | [6] |
| 3,5-di-(4-phenyl)benzoate | Benzenesulfonate intermediate | 1.5 : 1 | 6.5% | [6] |
| 5-benzoate-3-(4-phenyl)benzoate | Ethanesulfonate intermediate | 2.1 : 1 | 80.2% | [6] |
Table Note: The goal is often to produce an α-anomer enriched intermediate, which can then be stereoselectively converted to the desired β-anomer of Gemcitabine.[6]
Experimental Protocol: Separation of Diastereomers
After reactions that produce stereoisomeric mixtures, purification is critical.
-
Initial Separation: Flash chromatography on silica gel can be used for an initial separation of diastereomers, for example, to isolate the anti-isomer from the syn-isomer in the synthesis of the sugar lactone intermediate.[5]
-
HPLC Purification: For high-purity separation of the final α/β anomers, High-Performance Liquid Chromatography (HPLC) is often required.
-
Column: A reversed-phase column (e.g., C18) is typically effective.[7]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used. The exact gradient must be optimized for the specific protected intermediates.
-
Detection: UV detection (e.g., at 220 nm and 254 nm) is used to monitor the elution of the isomers.[7]
-
-
Crystallization: In some cases, a selective crystallization step after a key reaction can be developed to isolate the desired diastereomer in pure form, which is highly advantageous for large-scale synthesis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. US20130018181A1 - Novel and Highly Stereoselective Process for Preparing Gemcitabine and Intermediates Thereof - Google Patents [patents.google.com]
- 7. santaisci.com [santaisci.com]
- 8. hplc.eu [hplc.eu]
- 9. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 10. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]
- 13. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 14. CN104650160A - Novel synthesis method of capecitabine key intermediate 1,2,3-O-triacetyl-5-deoxy-D-ribose - Google Patents [patents.google.com]
- 15. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and shelf-life of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability and shelf-life of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the potential signs of degradation for this compound?
A2: Visual signs of degradation can include a change in color, clumping of the powder due to moisture absorption, or the development of a noticeable odor. Chemically, degradation may manifest as a decrease in purity, the appearance of new peaks in analytical chromatograms (e.g., HPLC), or a change in pH of a solution prepared with the compound.
Q3: Is this compound susceptible to hydrolysis?
A3: Amine hydrochlorides can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The fluoropyrimidine ring may also be subject to hydrolytic degradation under certain conditions. It is crucial to use anhydrous solvents when possible and to control the pH of aqueous solutions.
Q4: How does light exposure affect the stability of this compound?
A4: Fluoropyrimidine derivatives can be light-sensitive. To minimize photolytic degradation, it is recommended to store the compound in amber vials or other light-protecting containers and to conduct experiments under subdued light conditions where feasible.
Q5: What solvents are compatible with this compound?
A5: The compatibility of solvents will depend on the specific application. For analytical purposes, solvents like methanol, acetonitrile, and water are commonly used for HPLC analysis of pyrimidine derivatives.[1][2] For reactions, the choice of solvent should be based on the reaction conditions, avoiding those that could react with the amine or the pyrimidine ring. Always ensure the solvent is dry if the reaction is sensitive to moisture.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Solubility | The compound may have degraded or absorbed moisture, altering its physical properties. | Confirm the purity of the compound using a suitable analytical method like HPLC. Dry the compound under vacuum to remove any absorbed water. |
| The chosen solvent is inappropriate. | Test a range of solvents with varying polarities. For aqueous solutions, adjusting the pH may improve solubility. | |
| Inconsistent Experimental Results | The compound may be degrading during the experiment. | Re-evaluate the experimental conditions (temperature, pH, light exposure). Consider performing the experiment under an inert atmosphere. |
| The compound has degraded during storage. | Obtain a fresh batch of the compound and compare the results. Perform a stability check on the stored material. | |
| Appearance of Unexpected Peaks in HPLC | These may be degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| The compound is reacting with the mobile phase. | Ensure the mobile phase components are compatible with the compound and that the pH is within a stable range for the analyte. | |
| Solid Material Becomes Gummy or Discolored | This is a strong indication of moisture absorption and potential degradation. | Discard the compromised material. Ensure future storage is in a desiccator or glove box. Handle the compound quickly to minimize exposure to the atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable analytical method, such as HPLC with UV detection.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the main peak area and the appearance of new peaks, which indicate degradation products.
Protocol 2: Long-Term Stability Study
This protocol assesses the stability of the compound under recommended storage conditions over an extended period.
-
Sample Preparation: Place accurately weighed samples of this compound in sealed, light-protected containers under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated condition)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a validated stability-indicating HPLC method.
-
Water Content: By Karl Fischer titration.
-
-
Data Evaluation: Plot the purity of the compound versus time for each storage condition to determine the shelf-life.
Data Presentation
Table 1: Example Data Table for Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Assay of Main Peak | % Total Impurities |
| Control (Unstressed) | 0 | RT | 99.8 | 0.2 |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | 24 | 105 | ||
| Thermal (Solution) | 24 | 60 | ||
| Photolytic (Solid) | 24 | RT | ||
| Photolytic (Solution) | 24 | RT |
Note: This table is a template. Users should populate it with their own experimental data.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Side Reactions of the Aminomethyl Group in Pyrimidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when working with aminomethyl pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions involving the aminomethyl group on a pyrimidine ring?
A1: The aminomethyl group in pyrimidine derivatives is prone to several side reactions due to the electronic properties of the pyrimidine ring and the reactivity of the amino and methylene groups. The most common side reactions include:
-
Intramolecular Cyclization: The aminomethyl group can react with other substituents on the pyrimidine ring or its side chains to form fused heterocyclic systems. This is particularly common if there is a reactive functional group at an adjacent position.
-
Intermolecular Condensation/Dimerization: Two molecules of the aminomethyl pyrimidine can react with each other, leading to the formation of dimers or oligomers. This can occur through various mechanisms, including the formation of diazocines.[1][2]
-
Reaction with Solvents or Reagents: The nucleophilic aminomethyl group can react with electrophilic solvents or reagents present in the reaction mixture, leading to unwanted byproducts.
-
Oxidation: The aminomethyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions, leading to the formation of imines or other oxidized species.
-
N-Alkylation/Acylation: If the primary amine of the aminomethyl group is not the intended site of reaction, it can compete with other nucleophiles in the reaction mixture, leading to undesired N-alkylation or N-acylation products.
Q2: How does the position of the aminomethyl group on the pyrimidine ring affect its reactivity and the likelihood of side reactions?
A2: The position of the aminomethyl group (e.g., at C2, C4/C6, or C5) significantly influences its reactivity. The pyrimidine ring is electron-deficient, and this effect is most pronounced at the C2, C4, and C6 positions.
-
An aminomethyl group at the C2, C4, or C6 positions will have a more electrophilic methylene carbon due to the strong electron-withdrawing effect of the adjacent ring nitrogens. This increased electrophilicity makes it more susceptible to nucleophilic attack, potentially leading to a higher incidence of intermolecular condensation reactions.
-
An aminomethyl group at the C5 position is less affected by the ring nitrogens' inductive effects. Therefore, it behaves more like a typical alkylamine, although the overall electronic nature of the pyrimidine ring still plays a role. The likelihood of intramolecular cyclization is highly dependent on the nature of the substituents at the C4 and C6 positions.
Q3: I am observing a significant amount of a high-molecular-weight byproduct in my reaction. Could this be a dimer or polymer?
A3: The formation of high-molecular-weight byproducts is a strong indication of intermolecular self-condensation or polymerization. This is a known issue with reactive aminomethyl heterocycles. To confirm this, you can use analytical techniques such as:
-
Mass Spectrometry (MS): Look for masses corresponding to dimers, trimers, or higher oligomers of your starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product may show broad signals or a complex mixture of peaks that are difficult to assign, which can be indicative of polymerization.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): These techniques can be used to determine the molecular weight distribution of the byproduct.
Troubleshooting Guides
Issue 1: Formation of Intramolecular Cyclization Products
Symptoms:
-
An unexpected product with a mass corresponding to the loss of a small molecule (e.g., water, ammonia).
-
NMR signals indicating the formation of a new ring system.
Possible Causes:
-
Presence of a reactive functional group (e.g., -OH, -NH2, -SH, -CHO, -COOR) on a side chain in a sterically favorable position for cyclization.
-
Reaction conditions (e.g., high temperature, presence of acid or base) that promote cyclization.
Solutions:
-
Protecting Groups: Temporarily protect the aminomethyl group or the other reactive functional group to prevent the intramolecular reaction. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxycarbonyl).
-
Reaction Conditions Optimization:
-
Lower the reaction temperature: This can disfavor the cyclization reaction, which often has a higher activation energy.
-
Control the pH: The rate of cyclization can be highly pH-dependent. Experiment with different pH ranges to find conditions that minimize this side reaction.
-
Change the solvent: The polarity of the solvent can influence the rate of cyclization.
-
Issue 2: Intermolecular Condensation and Dimerization
Symptoms:
-
Formation of a significant amount of an insoluble solid.
-
Mass spectrometry data showing peaks at twice the molecular weight of the starting material (or higher).
-
Broadening of peaks in the NMR spectrum of the crude product.
Possible Causes:
-
High Concentration: Higher concentrations of the aminomethyl pyrimidine increase the probability of intermolecular reactions.
-
Elevated Temperatures: Can provide the activation energy for condensation reactions.
-
Presence of Catalysts: Certain catalysts, particularly acids or bases, can promote self-condensation.
Solutions:
-
Use of High Dilution: Performing the reaction at a lower concentration can significantly reduce the rate of intermolecular side reactions.
-
Slow Addition: Adding the aminomethyl pyrimidine derivative slowly to the reaction mixture can help to maintain a low instantaneous concentration.
-
Protecting Groups: Protecting the aminomethyl group with a suitable protecting group will prevent it from participating in intermolecular reactions.
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for the desired transformation to proceed at a reasonable rate.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Desired Product vs. a Dimer Byproduct (Hypothetical Data)
| Entry | Concentration (M) | Temperature (°C) | Desired Product Yield (%) | Dimer Byproduct Yield (%) |
| 1 | 1.0 | 80 | 65 | 30 |
| 2 | 0.1 | 80 | 85 | 10 |
| 3 | 1.0 | 25 | 75 | 15 |
| 4 | 0.1 | 25 | 92 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization via Slow Addition and High Dilution
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the solvent and all other reagents except for the aminomethyl pyrimidine derivative.
-
Dilution: Ensure the total solvent volume is sufficient to achieve a final concentration of the aminomethyl pyrimidine of less than 0.1 M.
-
Slow Addition: Dissolve the aminomethyl pyrimidine derivative in a portion of the reaction solvent and place it in the dropping funnel.
-
Reaction: While stirring the reaction mixture at the desired temperature, add the solution of the aminomethyl pyrimidine dropwise over a period of several hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, proceed with the standard work-up and purification procedures.
Protocol 2: Boc Protection of an Aminomethyl Pyrimidine
-
Dissolution: Dissolve the aminomethyl pyrimidine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2 equivalents), to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualizations
References
Technical Support Center: Overcoming Poor Reactivity of Fluoropyrimidines in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of fluoropyrimidines in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the cross-coupling of fluoropyrimidines.
Q1: Why is my cross-coupling reaction with a fluoropyrimidine failing or giving low yields?
Fluoropyrimidines are notoriously challenging substrates in cross-coupling reactions due to the strength of the C-F bond, which makes the oxidative addition step—often the rate-determining step in palladium-catalyzed couplings—energetically unfavorable.[1] The reactivity of halopyrimidines generally follows the trend I > Br > Cl >> F.[1] Additionally, the electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen atoms to coordinate to and deactivate the metal catalyst can further impede the reaction.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[3] Switch to a more active catalytic system.
-
Bulky, Electron-Rich Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly recommended as they promote the formation of the active monoligated palladium(0) species, which facilitates oxidative addition.[2][3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also a powerful alternative for activating challenging substrates.
-
-
Choice of Base: The base is crucial for the transmetalation step.
-
Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3]
-
-
Solvent System: The solvent must effectively dissolve the reactants.
-
A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) often improves the solubility of the base and other reagents.[3]
-
-
Reaction Temperature: Higher temperatures may be necessary to overcome the activation energy of C-F bond cleavage. However, be mindful of potential side reactions like defluorination.
Q2: I am observing significant defluorination of my starting material. How can I minimize this side reaction?
Defluorination is a common side reaction, especially with elevated temperatures and strong bases.
Troubleshooting Steps:
-
Milder Reaction Conditions: Use the mildest possible temperature that still allows for product formation.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired cross-coupling reaction, helping it to outcompete the slower defluorination pathway.[5]
-
Alternative Methods: Consider "defluorinative" cross-coupling strategies where the C-F bond is intentionally cleaved and functionalized in a controlled manner.[6][7][8][9]
Q3: How does the position of the fluorine atom on the pyrimidine ring affect reactivity?
The position of the halogen significantly influences reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1] When working with polyfluorinated pyrimidines, regioselectivity can be a significant challenge.
Q4: Are there alternative cross-coupling methods for highly unreactive fluoropyrimidines?
Yes, several advanced strategies can be employed when traditional palladium-catalyzed methods fail.
-
Nickel Catalysis: Nickel catalysts, particularly with electron-rich ligands like PCy₃, can be more effective than palladium for activating C-F bonds, especially when used with organozinc reagents.[10][11][12]
-
Photoredox Catalysis: This method uses light to activate a photocatalyst, which can then facilitate the formation of radical intermediates under mild conditions.[3][13][14][15] This approach can be effective for substrates that are resistant to traditional cross-coupling methods.
-
Defluorinative Cross-Coupling: These reactions proceed via the cleavage of C-F bonds to generate reactive intermediates that can then be coupled with various partners.[6][7][8][9]
Quantitative Data Summary
The following table summarizes representative conditions and yields for cross-coupling reactions involving fluorinated heterocycles, providing a starting point for optimization.
| Coupling Reaction | Fluorinated Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 15 min | High | [5] |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 81 | [16] |
| Buchwald-Hartwig | Aryl perfluorooctanesulfonate | Butylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 h | 66 | [17] |
| Buchwald-Hartwig | 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂/BINAP | K₂CO₃ | Toluene | MW | 30 min | Good | [18] |
| Nickel-Catalyzed | Aryl Fluorides | Aryl-/alkyl-zinc chlorides | Ni(PCy₃)₂Cl₂ | - | THF | 60 | 12 h | up to 92 | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluoropyridine Derivative
This protocol is adapted from a procedure for 2-fluoropyridine-3-boronic acid and can serve as a starting point for fluoropyrimidine substrates.[5]
-
Materials:
-
Fluoropyrimidine (1.0 equiv.)
-
Aryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 4:1 Dioxane/H₂O)
-
Microwave vial with a stir bar
-
-
Procedure:
-
To a microwave synthesis vial, add the fluoropyrimidine, aryl boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination under Microwave Conditions
This generalized protocol is based on methods developed for dihalopyridines and can be adapted for fluoropyrimidines.[1][18]
-
Materials:
-
Fluoropyrimidine (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Microwave vial with a stir bar
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the fluoropyrimidine, amine, palladium precatalyst, ligand, and base to a microwave vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding fluoropyrimidine cross-coupling.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromium(ii)-catalyzed defluorinative reductive cross-coupling of acetals with α-trifluoromethyl alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Defluorinative Coupling of (NH)-Heteroarenes and Unactivated Vinyl Fluorides Enabled by Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 11. Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. | Semantic Scholar [semanticscholar.org]
- 12. Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient photoredox catalysis in C-C cross-coupling reactions by two-coordinated Au(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes with N-Aminopyridinium Salts: Modular Synthesis of Polycyclic Quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient merging of copper and photoredox catalysis for the asymmetric cross-dehydrogenative-coupling of alkynes and tetrahydroisoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purifying Polar Pyrimidine Compounds by Column Chromatography
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of polar pyrimidine compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my polar pyrimidine compound not eluting from a standard silica gel column?
Polar pyrimidine compounds can exhibit very strong interactions with the polar stationary phase, such as silica gel. This is due to hydrogen bonding and dipole-dipole interactions between the polar functional groups on the pyrimidine ring (e.g., amines, hydroxyls) and the silanol groups on the silica surface.[1] This strong adsorption can lead to poor elution, significant peak tailing, or the compound remaining at the top of the column.
Q2: What are the primary chromatography modes I should consider for purifying polar pyrimidines?
There are three primary modes to consider:
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica gel, alumina) and a non-polar to moderately polar mobile phase.[2][3][4][5] While standard for many organic compounds, it can be challenging for very polar pyrimidines due to strong adsorption.[1][6]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, acetonitrile, methanol).[2][3][4][7] Polar compounds often have low retention in RPC and may elute too quickly to achieve good separation.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (similar to NPC) but with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[8][10][11] HILIC is often the most suitable technique for retaining and separating highly polar compounds like pyrimidines.[8][10][12]
Q3: How can I improve the elution of my polar pyrimidine compound in normal-phase chromatography?
To improve elution in normal-phase chromatography, you need to reduce the strong interactions between your compound and the silica gel. This can be achieved by:
-
Increasing the mobile phase polarity: Gradually increasing the proportion of a polar solvent (e.g., methanol in a dichloromethane/methanol mixture) can help to displace the compound from the stationary phase.[1]
-
Using mobile phase additives: For basic pyrimidines, adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide can neutralize the acidic silanol groups on the silica surface, reducing adsorption.[1][6] For acidic pyrimidines, adding a small amount of acetic acid or formic acid can be beneficial.[1]
Q4: My polar pyrimidine compound has very little retention on a C18 column. What can I do?
Poor retention of polar compounds on reversed-phase columns is a common issue.[9] Here are some strategies to increase retention:
-
Use a highly aqueous mobile phase: Decreasing the organic solvent percentage in your mobile phase will increase its polarity, promoting more interaction with the non-polar stationary phase.[13][14] Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[15]
-
Employ a polar-embedded or polar-endcapped column: These columns have a polar group embedded within the alkyl chain or at the end, which helps to retain polar analytes.[15]
-
Use ion-pairing agents: For ionizable pyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your compound, increasing its retention on the non-polar stationary phase.[13] However, these agents can be difficult to remove and may not be compatible with mass spectrometry.
-
Adjust the mobile phase pH: For ionizable pyrimidines, adjusting the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention on a reversed-phase column.[13][16][17]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound streaks or "tails" on the column. | Strong interaction with the stationary phase. | Increase the polarity of the mobile phase. Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[1] |
| Poor separation of closely related polar pyrimidines. | Insufficient selectivity of the chromatographic system. | Try a different stationary phase (e.g., alumina, or a bonded phase like amino or cyano).[1] Optimize the mobile phase by trying a three-component solvent system.[1] Consider switching to HILIC for better selectivity of polar compounds.[8] |
| Compound appears to decompose on the column. | The stationary phase (e.g., silica gel) is acidic and may be degrading your compound. | Deactivate the silica gel by pre-washing the column with a solvent containing a small amount of a base like triethylamine.[6][16] Use a less acidic stationary phase like neutral alumina.[1] |
| Irreproducible retention times. | Column not properly equilibrated. Changes in mobile phase composition. | Ensure the column is thoroughly equilibrated with the mobile phase before each run. Prepare fresh mobile phase for each experiment to avoid changes in composition due to evaporation. |
| No compound elutes from the column. | The compound is irreversibly adsorbed to the stationary phase. The mobile phase is not polar enough. | Use a much more polar solvent system to try and elute the compound. If using normal-phase, consider adding a modifier like triethylamine or ammonium hydroxide.[1][6] If the compound is still retained, it may require a different purification technique. |
Experimental Protocols
Protocol 1: General Workflow for Column Chromatography
Caption: General workflow for column chromatography purification.
Methodology:
-
Stationary and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system that provides good separation of your target pyrimidine compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound.[16]
-
Column Packing:
-
Slurry Packing (recommended for silica gel): Mix the stationary phase with the initial mobile phase to form a slurry. Pour the slurry into the column and allow it to settle, ensuring an evenly packed bed.
-
Dry Packing: Pour the dry stationary phase into the column and then slowly run the mobile phase through it.
-
-
Sample Preparation: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly more polar solvent.[18] If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[18]
-
Sample Loading: Carefully apply the prepared sample to the top of the column bed.[18]
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Collection and Analysis: Collect small fractions of the eluent. Analyze the fractions by TLC or another appropriate analytical technique to identify which fractions contain the pure compound.
-
Combining Fractions and Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine compound.
Protocol 2: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for polar pyrimidine purification.
Data Summary Tables
Table 1: Recommended Starting Conditions for Different Chromatography Modes
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Suitable for... |
| Normal-Phase (NPC) | Silica Gel, Alumina | Dichloromethane/Methanol, Ethyl Acetate/Hexane | Moderately polar pyrimidines.[1] |
| Reversed-Phase (RPC) | C18, C8 | Water/Acetonitrile, Water/Methanol (with or without buffer) | Pyrimidines with some non-polar character.[3][17][19] |
| HILIC | Silica, Amide, Zwitterionic | Acetonitrile/Water with buffer (e.g., ammonium formate) | Highly polar and hydrophilic pyrimidines.[8][10][12] |
Table 2: Common Mobile Phase Modifiers
| Modifier | Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Reduces tailing of basic compounds on silica gel.[1][16] |
| Ammonium Hydroxide | 0.1 - 1% in Methanol | Elutes very polar basic compounds from silica gel.[6] |
| Acetic Acid/Formic Acid | 0.1 - 1% | Improves peak shape of acidic compounds.[1] |
| Ammonium Formate/Acetate | 5 - 20 mM | Used as a buffer in HILIC and RPC for pH control and improved peak shape.[8][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio [metwarebio.com]
- 6. Purification [chem.rochester.edu]
- 7. moravek.com [moravek.com]
- 8. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. hplc.eu [hplc.eu]
- 15. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing decomposition of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride to prevent its decomposition. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter issues that suggest the decomposition of this compound. This guide provides a systematic approach to troubleshooting these problems.
Observed Issue: Change in physical appearance (e.g., color change from white to yellow/brown, clumping, or deliquescence).
| Potential Cause | Recommended Action |
| Moisture Absorption | The compound is hygroscopic and readily absorbs moisture from the atmosphere.[1] This can lead to clumping and eventual degradation. |
| Oxidation | Exposure to air and light can initiate oxidative degradation, which may cause a color change.[1] |
| Thermal Decomposition | Storage at elevated temperatures can accelerate decomposition. |
Observed Issue: Inconsistent or poor results in experiments (e.g., low yield, unexpected side products).
| Potential Cause | Recommended Action |
| Degradation of the Reagent | The reagent may have degraded due to improper storage, leading to lower purity and reactivity. |
| Formation of Inhibitory Degradation Products | Decomposition products may interfere with the intended reaction. |
Observed Issue: Poor solubility compared to a fresh batch.
| Potential Cause | Recommended Action |
| Formation of Insoluble Degradation Products | Decomposition can lead to the formation of less soluble polymeric or rearranged byproducts. |
| Hydrolysis | Reaction with absorbed water can alter the chemical structure, affecting solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[2][3] It is recommended to keep the container tightly closed and protected from light, heat, and moisture.[1][2] For optimal stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.[4] The compound is hygroscopic and sensitive to air and light.[1]
Q2: My bottle of this compound has turned slightly yellow. Can I still use it?
A2: A slight color change may indicate a degree of decomposition. It is highly recommended to assess the purity of the compound before use. You can perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound remaining. If the purity is below the required level for your experiment, it is best to use a fresh batch.
Q3: The powder in my container has started to clump together. What should I do?
A3: Clumping is a strong indication of moisture absorption due to the hygroscopic nature of the compound.[1] This can accelerate degradation. While the material might still be usable for some applications, it is crucial to handle it in a dry environment (e.g., a glove box) to prevent further moisture uptake. For sensitive experiments, it is advisable to use a fresh, non-clumped batch. To prevent this, always store the compound in a desiccator or a controlled low-humidity environment.
Q4: What are the likely decomposition products of this compound?
A4: Under improper storage conditions, the compound can undergo hydrolysis and oxidation. Hydrolysis of the amine hydrochloride can occur in the presence of moisture. Oxidation of the pyrimidine ring is also a potential degradation pathway.[3][5] Under thermal stress, hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]
Q5: How can I confirm the purity of my stored this compound?
A5: The most reliable method to assess the purity of your compound is by using a stability-indicating analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] This technique can separate the parent compound from its potential degradation products. Comparing the chromatogram of your stored sample to that of a fresh, high-purity standard will allow you to quantify its purity. Other analytical techniques like NMR spectroscopy can also be used to check for the presence of impurities.[7]
Quantitative Data Summary
The following table provides illustrative stability data for this compound under different storage conditions. Note: This data is for illustrative purposes and actual stability may vary.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, under Nitrogen, in Desiccator | 12 | >99% | White crystalline solid |
| Room Temperature (~25°C), Tightly Sealed | 12 | 95-98% | White to off-white solid |
| Room Temperature (~25°C), Exposed to Air | 6 | <90% | Yellowish solid, some clumping |
| 40°C, Exposed to Air and Humidity | 3 | <80% | Yellow to brown, significant clumping |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Objective: To determine the purity of a stored sample of this compound by comparing it to a reference standard.
2. Materials:
- This compound (sample and reference standard)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer component)
- Volumetric flasks and pipettes
- HPLC system with a C18 column and UV detector
3. Method:
- Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to prepare a stock solution. Prepare a working standard solution by diluting the stock solution to a known concentration (e.g., 1 mg/mL).
- Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution, using the stored this compound.
- Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm (or an appropriate wavelength for the compound)
- Injection Volume: 10 µL
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Compare the chromatogram of the sample to the standard. Calculate the purity of the sample by comparing the peak area of the main compound in the sample to the peak area of the standard, accounting for any impurities present in the sample chromatogram.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for suspected compound decomposition.
References
- 1. Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings – Pharma.Tips [pharma.tips]
- 2. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Optimizing Stability Testing Conditions for Hygroscopic Tablets – Pharma.Tips [pharma.tips]
- 5. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluoropyrimidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Fluoropyrimidine scaffolds are integral components in the design and synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into the pyrimidine ring can significantly modulate a compound's physicochemical properties, metabolic stability, and target binding affinity. Understanding the comparative reactivity of different fluoropyrimidine building blocks is crucial for medicinal chemists to devise efficient and selective synthetic strategies. This guide provides an objective comparison of the reactivity of common fluoropyrimidine isomers in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, supported by established chemical principles and representative experimental data.
Principles of Reactivity in Fluoropyrimidines
The reactivity of fluoropyrimidines is primarily dictated by the electronic properties of the pyrimidine ring and the position of the fluorine substituent. The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, generally makes it susceptible to nucleophilic attack. The highly electronegative fluorine atom further enhances this effect, particularly at the carbon atom to which it is attached and at the ortho and para positions.
Comparative Reactivity of Fluoropyrimidine Isomers
While direct, head-to-head quantitative comparisons of the reactivity of all fluoropyrimidine isomers under identical conditions are not extensively documented in the literature, a qualitative trend can be inferred based on the electronic distribution within the pyrimidine ring.
-
2-Fluoropyrimidine and 4-Fluoropyrimidine: The fluorine atoms at the 2- and 4-positions are significantly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. The carbon atoms at these positions are highly electrophilic, making them prime sites for SNAr reactions. In cross-coupling reactions, the reactivity is influenced by the ease of oxidative addition of the C-F bond to the metal catalyst, which is generally challenging but can be facilitated with appropriate catalyst systems.
-
5-Fluoropyrimidine: The fluorine atom at the 5-position is less activated towards direct nucleophilic substitution compared to the 2- and 4-positions. The influence of the ring nitrogens is less pronounced at this position. Consequently, 5-fluoropyrimidine is generally less reactive in SNAr reactions. However, it can be a valuable substrate in cross-coupling reactions where the C-F bond is activated by the catalyst.
Data Presentation: Reactivity and Reaction Conditions
The following tables summarize the expected reactivity trends and typical reaction conditions for the three major classes of reactions involving fluoropyrimidine building blocks.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Fluoropyrimidines
| Fluoropyrimidine Isomer | Relative Reactivity | Typical Nucleophiles | Typical Conditions | Representative Yield |
| 2-Fluoropyrimidine | High | Amines, Alcohols, Thiols | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO), 25-100 °C | Good to Excellent |
| 4-Fluoropyrimidine | High | Amines, Alcohols, Thiols | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO), 25-100 °C | Good to Excellent |
| 5-Fluoropyrimidine | Low | Strong nucleophiles | Harsher conditions may be required (higher temp., stronger base) | Moderate to Good |
Table 2: Suzuki-Miyaura Coupling of Fluoropyrimidines
| Fluoropyrimidine Isomer | Relative Reactivity | Coupling Partner | Catalyst System | Base | Solvent | Representative Yield |
| 2-Fluoropyrimidine | Moderate | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DME | Moderate to Good |
| 4-Fluoropyrimidine | Moderate | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DME | Moderate to Good |
| 5-Fluoropyrimidine | Good | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DME | Good to Excellent |
Table 3: Buchwald-Hartwig Amination of Fluoropyrimidines
| Fluoropyrimidine Isomer | Relative Reactivity | Amine | Catalyst System | Base | Solvent | Representative Yield |
| 2-Fluoropyrimidine | Moderate | Primary & Secondary amines | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Moderate to Good |
| 4-Fluoropyrimidine | Moderate | Primary & Secondary amines | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Moderate to Good |
| 5-Fluoropyrimidine | Good | Primary & Secondary amines | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction of a fluoropyrimidine with an amine nucleophile.
-
Materials:
-
Fluoropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add the fluoropyrimidine, amine nucleophile, and potassium carbonate.
-
Add DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of 2-fluoropyridine-3-boronic acid and can be applied to fluoropyrimidines.[1][2][3]
-
Materials:
-
Fluoropyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a microwave vial, combine the fluoropyrimidine, aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]
-
Add the dioxane/water solvent mixture to achieve a concentration of 0.1-0.5 M.[2]
-
Seal the vial and heat in a microwave reactor to 120 °C for 15-30 minutes, or alternatively, heat under conventional conditions at 80-100 °C until the starting material is consumed.[2]
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Representative Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of aryl halides.[4][5]
-
Materials:
-
Fluoropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the fluoropyrimidine and the amine, followed by anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for organic synthesis.
References
Navigating Kinase Inhibition: A Comparative Guide to (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride Derivatives and Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential kinase inhibitory activities of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride derivatives. Due to a lack of extensive publicly available data on this specific chemical class, this guide leverages an analog-based approach, presenting data from structurally related 2-aminopyrimidine and 5-fluoropyrimidine compounds to offer valuable insights into their potential efficacy and validation methodologies.
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core structure. The introduction of a fluorine atom at the 5-position and a methanamine group at the 2-position of the pyrimidine ring, as in this compound, offers a unique chemical space for targeting various kinases. This guide explores the validation of kinase inhibition by these and structurally similar molecules, providing a framework for their evaluation.
Comparative Analysis of Kinase Inhibitory Activity
While specific data for this compound derivatives is emerging, the broader class of 2-aminopyrimidine and 5-substituted pyrimidine derivatives has been extensively studied. The following tables summarize the inhibitory activities of representative compounds against various kinases, offering a benchmark for the potential efficacy of novel derivatives.
Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives Against Various Kinases
| Compound ID/Reference | Target Kinase(s) | IC50 / Ki (nM) | Cellular Activity (Cell Line) | IC50 (nM) |
| Compound 30 [1] | FLT3 / CHK1 | FLT3-D835Y: <4 nM / CHK1: <4 nM | MV4-11 | <4 |
| Compound A8 [2] | EGFRL858R/T790M | 5.0 | H1975 | Not specified |
| Compound A8 [2] | EGFRL858R/T790M/C797S | 2.9 | Not specified | Not specified |
| PLK Inhibitor 45a [3] | PLK-1 | 1.8 | HeLaS3 | 2.9 |
Table 2: Inhibitory Activity of 5-Substituted Pyrimidine Derivatives
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Cellular Activity (Cell Line) | GI50 (µM) |
| Compound 22j [4] | CDK2 | 0.8 | Tumor cells | 0.57 |
| Compound 23c [4] | CDK2 | 7.4 | Not specified | Not specified |
| Compound 9u [5] | EGFR | 91 | A549, MCF-7, PC-3 | A549: 0.35, MCF-7: 3.24, PC-3: 5.12 |
Experimental Protocols for Validation
The validation of kinase inhibition involves a series of biochemical and cell-based assays. Below are detailed protocols for key experiments commonly employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or filter-based detection system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays: Utilize methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[6]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay (Target Engagement)
This assay assesses the ability of a compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the phosphorylated and total forms of the downstream substrate protein
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total substrate proteins. Visualize the bands using a chemiluminescent or fluorescent detection system.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value for the inhibition of substrate phosphorylation in cells.
Visualizing Key Pathways and Workflows
Understanding the context of kinase inhibition is crucial. The following diagrams, generated using Graphviz, illustrate a generic kinase signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: A generic kinase signaling pathway illustrating the mechanism of action for a kinase inhibitor.
Caption: A typical experimental workflow for the validation and optimization of kinase inhibitors.
This guide provides a foundational understanding of how to approach the validation of kinase inhibition for this compound derivatives. By leveraging comparative data from structurally related compounds and employing robust experimental protocols, researchers can effectively characterize the potential of this promising class of molecules as novel kinase inhibitors.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride and Other Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminopyrimidines in Drug Discovery
Aminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically approved drugs. Their ability to mimic the purine core of ATP allows them to function as competitive inhibitors for a wide range of enzymes, particularly kinases. The introduction of substituents onto the pyrimidine ring, such as a fluorine or chlorine atom, can significantly modulate the compound's physicochemical properties, including its reactivity, metabolic stability, and target-binding affinity. This guide focuses on the synthesis of 2-(aminomethyl)pyrimidine derivatives, key building blocks for more complex drug candidates.
Comparative Synthesis of 2-(Aminomethyl)pyrimidine Derivatives
The synthesis of (5-Fluoropyrimidin-2-yl)methanamine, (pyrimidin-2-yl)methanamine, and (5-chloropyrimidin-2-yl)methanamine can be approached through several synthetic strategies. The most common and versatile methods include the reduction of a 2-cyanopyrimidine intermediate or the nucleophilic substitution of a 2-halomethylpyrimidine.
Synthetic Workflow Overview
A general workflow for the synthesis of these target compounds is presented below. The key divergence in the synthesis lies in the nature of the starting pyrimidine and the specific conditions required for each transformation.
A Comparative Guide to the Structure-Activity Relationship of (5-Fluoropyrimidin-2-yl)methanamine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-aminopyrimidine derivatives, a class of compounds to which (5-Fluoropyrimidin-2-yl)methanamine belongs, focusing on their activity as inhibitors of key oncogenic kinases such as Aurora Kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Analysis of 2-Aminopyrimidine Analogs as Kinase Inhibitors
The inhibitory potency and selectivity of 2-aminopyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine core and its appended functionalities. The following sections and data tables summarize the SAR for this class of compounds against different kinase targets.
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division, and their inhibition is a validated strategy in oncology. The 2-aminopyrimidine scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.[1][2][3]
A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. For 2-aminopyrimidine analogs, the amino group at the 2-position and one of the pyrimidine nitrogens typically form these crucial hydrogen bonds.
Table 1: Structure-Activity Relationship of 2-Aminopyrimidine Analogs as Aurora A Kinase Inhibitors
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at 2-amino) | Aurora A IC50 (nM) | Notes on Activity |
| Analog 1 | Phenyl | H | Cyclohexyl | 150 | Moderate activity. The cyclohexyl group likely occupies a hydrophobic pocket. |
| Analog 2 | 4-Chlorophenyl | H | Cyclohexyl | 75 | Substitution with an electron-withdrawing group on the phenyl ring improves potency. |
| Analog 3 | Phenyl | F | Cyclohexyl | 120 | Introduction of a fluorine at the 5-position slightly reduces activity compared to the unsubstituted analog. |
| Analog 4 | 4-Chlorophenyl | F | Cyclohexyl | 60 | The combination of a 4-chlorophenyl and a 5-fluoro substituent maintains good potency. |
| Analog 5 | Phenyl | H | 4-(Methylsulfonyl)phenyl | 25 | Aromatic substituent with a sulfonyl group at the 2-amino position significantly enhances activity, likely through additional interactions in the binding site. |
| Analog 6 | 4-Chlorophenyl | H | 4-(Methylsulfonyl)phenyl | <10 | The combination of a 4-chlorophenyl group and a 4-(methylsulfonyl)phenylamino moiety results in a highly potent inhibitor. |
Data in this table is representative and compiled for illustrative SAR comparison based on trends observed in the literature.
EGFR and VEGFR Kinase Inhibitors
The 2-aminopyrimidine scaffold is also prevalent in inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are key drivers of tumor growth and angiogenesis.[4][5][6] The SAR principles often revolve around optimizing interactions with the hydrophobic regions and the solvent-exposed areas of the ATP-binding site.
Table 2: Comparative Activity of Bicyclic 2-Aminopyrimidine Derivatives as VEGFR-2 Inhibitors [4]
| Compound ID | R Group on the Fused Ring | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | A549 Cell Line IC50 (µM) |
| Compound 55 | 4-Chlorophenyl | 0.035 | >10 | 2.67 |
| Compound 61 | 3-Methoxyphenyl | 0.043 | >10 | 2.71 |
| Sorafenib (Reference) | - | 0.090 | - | - |
This data is extracted from a study on bicyclic 2-aminopyrimidine derivatives as VEGFR-2 inhibitors.[4]
The data indicates that bicyclic 2-aminopyrimidine derivatives can be highly potent and selective inhibitors of VEGFR-2.[4] Compound 55, with a 4-chlorophenyl substituent, and Compound 61, with a 3-methoxyphenyl group, both demonstrated superior potency against VEGFR-2 compared to the reference drug Sorafenib.[4]
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition and the methods used to evaluate these compounds, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of SAR studies. Below are methodologies for key experiments cited in the evaluation of 2-aminopyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and inhibition of the kinase results in a higher ATP level, leading to a stronger luminescent signal.
Materials:
-
Recombinant kinase (e.g., Aurora A, EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
Test compounds (2-aminopyrimidine analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant, typically below 1%.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of diluted test compound or DMSO (for positive and negative controls).
-
2 µL of kinase solution (pre-diluted in kinase assay buffer).
-
2 µL of a mixture of the substrate and ATP (pre-diluted in kinase assay buffer).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
This guide provides a framework for understanding the structure-activity relationships of (5-Fluoropyrimidin-2-yl)methanamine analogs and related 2-aminopyrimidine derivatives as kinase inhibitors. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Novel Kinase Inhibitors Derived from Fluoropyrimidines: A Comparative Guide
In the landscape of precision oncology, the development of novel kinase inhibitors with improved efficacy and selectivity is a paramount objective. Fluoropyrimidine-based scaffolds have emerged as a promising foundation for the design of a new generation of these targeted therapies. This guide provides a comparative analysis of a novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, CLM3, against established kinase inhibitors, offering a framework for evaluating its potential in a preclinical setting.
Comparative Efficacy: In Vitro Kinase Inhibition and Cellular Activity
A primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro kinase inhibitory activity and the cytotoxic effects on cancer cell lines of a novel pyrazolo[3,4-d]pyrimidine compound, CLM3, and compares it to established kinase inhibitors targeting various signaling pathways.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase(s) | IC50 (nM) |
| Novel Inhibitor: CLM3 | Multiple Tyrosine Kinases | Not explicitly quantified in provided search results, but demonstrated activity. |
| Comparator: Sorafenib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT, RAF | 26, 90, 20, 58, 68, 6[1] |
| Comparator: Sunitinib | VEGFR1, VEGFR2, PDGFRα, PDGFRβ, c-KIT | 80, 80, 75, <10, <10[1] |
| Comparator: MC180295 | CDK9 | 171[2] |
| Comparator: Compound 18b | CDK9 | 80[2] |
Note: IC50 values are highly dependent on the specific assay conditions. Data presented here is compiled from various sources and should be used for relative comparison. For a direct head-to-head comparison, assays should be performed under identical conditions.
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines (IC50)
| Compound | Cell Line | IC50 (µM) |
| Novel Inhibitor: CLM3 | Papillary Dedifferentiated Thyroid Cancer (DePTC) | Significant reduction in proliferation at 10-50 µM[3] |
| Comparator: FBA-TPQ | MCF-7 (Breast Cancer) | 0.097 - 2.297[4] |
| Comparator: NUC-3373 | HCT116 (Colorectal Cancer) | More potent than 5-FU[5] |
| Comparator: 5-Fluorouracil | A549 (Lung Cancer) | Cytotoxic, but less so than some derivatives[6] |
In Vivo Efficacy: Xenograft Tumor Models
Preclinical in vivo studies using animal models are critical for evaluating the therapeutic potential of novel drug candidates. The following table summarizes the in vivo efficacy of CLM3 in a papillary dedifferentiated thyroid cancer xenograft model.
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Animal Model | Dosage | Tumor Growth Inhibition (%) |
| Novel Inhibitor: CLM3 | DePTC cells in CD nu/nu mice | 40 mg/kg/day | Significant inhibition[3] |
| Comparator: FBA-TPQ | MCF-7 breast cancer xenograft | 20 mg/kg/day, 3 days/week | ~71.6%[4] |
| Comparator: Anilino-pyrimidine Derivative | A549 Lung Cancer Xenograft | 50 mg/kg, daily | 65%[7] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a novel kinase inhibitor requires mapping its effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a representative kinase signaling pathway targeted by many inhibitors and a general workflow for screening and evaluating these compounds.
Caption: Representative Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate benchmarking of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general procedure for determining the IC50 of a novel inhibitor against a specific kinase.
-
Materials:
-
Recombinant human kinase enzyme
-
Biotinylated substrate peptide
-
Test compound (novel inhibitor)
-
ATP
-
Kinase reaction buffer
-
Streptavidin-coated 96-well plates
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
-
-
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotinylated substrate peptide.
-
Wash the plates to remove unbound substrate.
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Add the recombinant kinase enzyme and the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).[1]
-
Wash the plates and add the phospho-specific primary antibody.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Incubate and wash, then add the TMB substrate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.[8]
-
Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of a novel inhibitor on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (novel inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of a novel kinase inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
Test compound (novel inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with IACUC guidelines
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.[10]
-
Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or a mixture of medium and Matrigel.[10]
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[7]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Administer the test compound and vehicle control according to the predetermined dosage and schedule (e.g., oral gavage daily).[7]
-
Measure tumor volume with calipers and monitor the body weight of the animals twice weekly.[10]
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[10]
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Physicochemical Properties of Fluorinated versus Non-Fluorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these scaffolds, the pyrimidine ring, a fundamental component of nucleobases, is a frequent target for fluorination to modulate physicochemical and biological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrimidines, offering experimental data, detailed protocols, and visual workflows to inform rational drug design and development.
The Impact of Fluorination on Pyrimidine Properties
The introduction of a fluorine atom, the most electronegative element, onto a pyrimidine ring induces significant changes in its electronic landscape, conformation, and metabolic stability.[1] These alterations translate into profound effects on key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.
A prime example for comparison is the well-studied anticancer drug 5-fluorouracil (5-FU) and its natural, non-fluorinated counterpart, uracil.[2] The fluorine atom at the C5 position drastically alters the molecule's properties and biological activity.[3][4] Fluorine's high electronegativity enhances the acidity of the N1 proton, influences its lipophilicity, and critically, blocks metabolic degradation pathways.[5][6] This modification allows 5-FU to act as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis in rapidly dividing cancer cells.[2][7]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical differences between uracil and its fluorinated analog, 5-fluorouracil.
| Property | Uracil | 5-Fluorouracil | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 112.09 | 130.08 | Increase due to fluorine's atomic mass. |
| pKa | ~9.5 | ~8.0 | Acidity Increase: The electron-withdrawing fluorine atom stabilizes the conjugate base, lowering the pKa. |
| logP (Octanol/Water) | -1.07 | -0.89 | Lipophilicity Increase: Despite fluorine's high electronegativity, its incorporation can increase lipophilicity by masking polar C-H bonds and reducing hydrogen bond donating capacity.[6][8] |
| Aqueous Solubility | Sparingly Soluble | Sparingly Soluble | Generally similar, though fluorination can sometimes decrease solubility due to increased crystal lattice energy. |
| Metabolic Stability | Readily Metabolized | More Resistant | Enhanced Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] |
| Biological Target | RNA/DNA precursor | Thymidylate Synthase | Altered Activity: Fluorination creates a potent mechanism-based inhibitor from a standard nucleobase.[3][9] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. Potentiometric titration is a standard method for its determination.[10]
Principle: The pKa is the pH at which the compound is 50% ionized. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[10]
Methodology:
-
Preparation: A precise concentration (e.g., 1-10 mM) of the pyrimidine derivative is dissolved in deionized water or a suitable co-solvent system if solubility is low. The solution is degassed to remove dissolved CO2.
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of NaOH (for acids) or HCl (for bases) of known concentration (e.g., 0.1 M).
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant using a calibrated pH electrode.
-
Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is calculated from the pH value at the half-equivalence point. Alternatively, the first derivative of the curve can be plotted to more accurately determine the inflection point.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[11]
Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.[12]
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of the pyrimidine compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Equal volumes of the n-octanol and water phases are combined in a flask with the dissolved compound. The flask is sealed and shaken vigorously at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Metabolic Stability using Liver Microsomes
Metabolic stability assays predict how quickly a compound will be metabolized in the body, which influences its half-life and dosing regimen.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
Methodology:
-
Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), the pyrimidine compound at a known concentration (e.g., 1 µM), and a phosphate buffer (pH 7.4).
-
Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH, which is required for the activity of most P450 enzymes.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Visualizations: Workflows and Pathways
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow for comparing the physicochemical properties of a non-fluorinated pyrimidine and its fluorinated analog.
Caption: Comparative experimental workflow.
Signaling Pathway: Inhibition of Thymidylate Synthase by 5-Fluorouracil
This diagram illustrates the metabolic activation of 5-FU and its mechanism of action.
Caption: 5-FU metabolic activation and TS inhibition.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uracil - Wikipedia [en.wikipedia.org]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Kinase Inhibitors with a Fluoropyrimidine Core
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors featuring a fluoropyrimidine core, with a focus on AZD1480, against a selection of clinically relevant kinase inhibitors with diverse chemical scaffolds. Understanding the selectivity of these small molecules is paramount for elucidating their therapeutic potential and anticipating off-target effects. This document summarizes quantitative kinase inhibition data, details the experimental methodologies employed for profiling, and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the ATP-binding site of specific kinases, thereby modulating downstream signaling pathways. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to adverse effects but can also, in some cases, contribute to the therapeutic efficacy of a drug through polypharmacology. Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is critical for its preclinical and clinical development.
This guide focuses on kinase inhibitors containing a fluoropyrimidine core, a privileged scaffold in medicinal chemistry. The fluorine atom can enhance binding affinity and metabolic stability, making it an attractive feature in drug design. We will use AZD1480, a potent JAK2 inhibitor with a fluoropyrimidine moiety, as our primary example and compare its cross-reactivity profile with other well-established kinase inhibitors.
Comparative Kinase Inhibition Profiles
To provide a clear and objective comparison, the following tables summarize the kinase inhibition data for AZD1480 and two comparator compounds, Dasatinib and Sunitinib. Dasatinib is a potent inhibitor of ABL and SRC family kinases, while Sunitinib is a multi-targeted inhibitor of KIT, PDGF, and VEGF receptors. The data is presented as the percentage of kinase activity remaining at a specific inhibitor concentration, allowing for a direct comparison of their selectivity profiles.
Table 1: Cross-Reactivity Profile of AZD1480 (Fluoropyrimidine Core)
AZD1480 is a potent, ATP-competitive inhibitor of JAK2 kinase. The following data represents the percentage of remaining activity of 82 kinases when treated with AZD1480 at a concentration of 0.1 µM.[1]
| Kinase Family | Kinase Target | % Activity Remaining @ 0.1 µM |
| Janus Kinase (JAK) | JAK2 | <10% |
| JAK1 | ~50% | |
| JAK3 | >50% | |
| TYK2 | >50% | |
| Aurora Kinase | Aurora A | <50% |
| Aurora B | <50% | |
| Receptor Tyrosine Kinase | FLT3 | <50% |
| TRKA | <50% | |
| TRKB | <50% | |
| TRKC | <50% | |
| Other | ROCK2 | <50% |
| p70S6K | <50% |
Note: This table highlights kinases with significant inhibition (<50% activity remaining). The majority of the 82 kinases tested showed >50% activity remaining at 0.1 µM AZD1480, indicating a degree of selectivity.[1]
Table 2: Cross-Reactivity Profile of Dasatinib (Aminopyrimidine Core)
Dasatinib is an FDA-approved kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The following data is from a comprehensive KINOMEscan™ screen and shows the percentage of control at a concentration of 100 nM. A lower percentage indicates stronger binding and inhibition.
| Kinase Family | Kinase Target | % of Control @ 100 nM |
| ABL Kinase | ABL1 | 0.1 |
| SRC Family Kinase | SRC | 0.2 |
| LCK | 0.1 | |
| LYN | 0.1 | |
| YES1 | 0.1 | |
| Receptor Tyrosine Kinase | KIT | 1.5 |
| PDGFRA | 2.5 | |
| PDGFRB | 1.8 | |
| VEGFR2 | 3.5 | |
| Ephrin Receptor | EPHA2 | 1.7 |
Note: Data is representative of published kinome scan data. Dasatinib exhibits potent inhibition of ABL and SRC family kinases.
Table 3: Cross-Reactivity Profile of Sunitinib (Indolinone Core)
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST). The following data is from a comprehensive KINOMEscan™ screen and shows the percentage of control at a concentration of 100 nM.
| Kinase Family | Kinase Target | % of Control @ 100 nM |
| Receptor Tyrosine Kinase | KIT | 0.8 |
| PDGFRA | 1.2 | |
| PDGFRB | 0.9 | |
| VEGFR2 | 1.5 | |
| FLT3 | 2.1 | |
| SRC Family Kinase | SRC | 45 |
| LCK | 62 | |
| ABL Kinase | ABL1 | 38 |
Note: Data is representative of published kinome scan data. Sunitinib shows strong activity against KIT, PDGF, and VEGF receptors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination and comparison of kinase inhibitor selectivity. Below are methodologies for common in vitro kinase profiling assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the inhibitory activity of a compound against a panel of purified kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., AZD1480) stock solution in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., dilute phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction of a test compound with a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized inhibitor is quantified using qPCR of the DNA tag.
Procedure:
-
A panel of DNA-tagged human kinases is used.
-
The test compound (e.g., Dasatinib, Sunitinib) is incubated with the kinase and an immobilized proprietary ligand in a binding buffer.
-
The mixture is allowed to reach equilibrium.
-
The solid support with the bound kinase is washed to remove unbound components.
-
The kinase that remains bound to the solid support is eluted.
-
The amount of the eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound to the kinase.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.
General Workflow for In Vitro Kinase Profiling
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical component of drug discovery and development. This guide provides a comparative analysis of AZD1480, a kinase inhibitor with a fluoropyrimidine core, against other established inhibitors with different scaffolds. The data presented in the tables highlight the distinct selectivity profiles of these compounds, which are a direct consequence of their chemical structures and their interactions with the ATP-binding pockets of various kinases. The detailed experimental protocols offer a foundation for researchers to conduct their own profiling studies and to critically evaluate published data. The visualizations provide a clear overview of a key signaling pathway and a common experimental workflow. By understanding the nuances of kinase inhibitor selectivity, researchers can make more informed decisions in the design and development of the next generation of targeted therapies.
References
Navigating the In Vitro Validation Landscape for Novel Anticancer Agents Derived from (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising starting material to a validated bioactive compound is paved with rigorous in vitro testing. This guide provides a comparative framework for the in vitro assay validation of hypothetical compounds synthesized from (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a scaffold with potential for anticancer drug discovery. Due to the limited publicly available data on specific compounds derived from this starting material, this guide presents a hypothetical lead compound, "FP-Compound 1," to illustrate the validation process against established anticancer agents.
The core principle behind the anticancer potential of fluoropyrimidine derivatives lies in their ability to disrupt DNA synthesis, primarily through the inhibition of thymidylate synthase (TS).[1][2][3] Metabolites of these compounds can also be incorporated into DNA and RNA, leading to cellular damage.[2][3] This guide will explore the in vitro assays crucial for characterizing the efficacy and mechanism of action of such compounds.
Comparative Performance of Anticancer Compounds
To provide a clear benchmark, the hypothetical "FP-Compound 1" is compared against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU), and a representative tyrosine kinase inhibitor, Sorafenib. This comparison highlights the different mechanisms of action and the corresponding in vitro assay readouts.
| Compound | Target(s) | Thymidylate Synthase (TS) Inhibition IC50 (nM) | Cell Viability (MTT Assay) IC50 (µM) | Kinase Inhibition (FLT3) % Inhibition @ 1µM |
| FP-Compound 1 (Hypothetical) | Thymidylate Synthase | 15 | 5.2 (A549), 8.7 (HT-29) | Not Applicable |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 20-50 | 10-100 (cell line dependent) | Not Applicable |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | Not Applicable | 2-10 (cell line dependent) | >90% |
Note: The data for FP-Compound 1 is hypothetical and for illustrative purposes only, based on typical values for potent fluoropyrimidine derivatives. Data for 5-FU and Sorafenib are derived from published literature.
Key In Vitro Assays for Validation
The validation of novel anticancer compounds requires a multi-faceted approach, employing both enzymatic and cell-based assays to elucidate their mechanism of action and cytotoxic effects.
Thymidylate Synthase (TS) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of thymidylate synthase, a key enzyme in the DNA synthesis pathway.
Experimental Protocol: Tritium Release Assay
-
Reaction Mixture Preparation : A reaction buffer is prepared containing Tris-HCl, magnesium chloride, and dithiothreitol (DTT).
-
Enzyme and Substrate : Recombinant human thymidylate synthase enzyme is added to the buffer along with the substrate, [5-³H]-deoxyuridine monophosphate ([³H]dUMP), and the cofactor, 5,10-methylenetetrahydrofolate.
-
Compound Incubation : The test compound (e.g., FP-Compound 1) is added at various concentrations and incubated with the reaction mixture.
-
Reaction Termination : The reaction is stopped by adding an acidic charcoal solution, which binds unreacted [³H]dUMP.
-
Quantification : The mixture is centrifuged, and the radioactivity in the supernatant, which contains the released tritiated water ([³H]H₂O), is measured using a scintillation counter. The amount of tritium released is inversely proportional to the inhibitory activity of the compound.[1][2]
Cell Viability Assay
Cell viability assays are fundamental for determining the cytotoxic effects of a compound on cancer cells. The MTT assay is a widely used colorimetric method.
Experimental Protocol: MTT Assay
-
Cell Seeding : Human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[4]
Kinase Inhibition Assay
For compounds designed to target protein kinases, a direct enzymatic assay is essential to quantify their inhibitory potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup : The assay is typically performed in a multi-well plate format. Each well contains the purified recombinant kinase (e.g., FLT3), a specific peptide substrate, and ATP.
-
Compound Addition : The test compound is added at a range of concentrations.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems that measure the amount of ATP consumed.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action for a hypothetical fluoropyrimidine compound.
Caption: A generalized workflow for in vitro validation.
By following a structured in vitro validation cascade, researchers can effectively characterize the potency and mechanism of novel compounds derived from promising scaffolds like this compound, paving the way for the development of next-generation anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
Evaluating the metabolic stability of drugs containing the 5-fluoropyrimidine moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of key drugs containing the 5-fluoropyrimidine moiety, including the parent drug 5-Fluorouracil (5-FU) and its oral prodrugs, capecitabine and tegafur. The information herein is supported by experimental data to aid in drug development and optimization.
Introduction to 5-Fluoropyrimidine Metabolism
The therapeutic efficacy and toxicity of 5-fluoropyrimidine drugs are heavily influenced by their metabolic pathways. These drugs undergo complex anabolic (activation) and catabolic (degradation) transformations. A critical enzyme in the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD), which is responsible for degrading over 80% of an administered dose.[1][2] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, a condition associated with severe toxicity from 5-FU-based therapies.[3] Prodrugs like capecitabine and tegafur have been developed to improve oral bioavailability and tumor-selective activation of 5-FU.[4][5] Their metabolic stability and activation pathways are key determinants of their clinical utility.
Comparative Metabolic Data
The following tables summarize key in vitro and in vivo parameters related to the metabolic stability of 5-FU and its prodrugs. Direct comparative studies are limited; therefore, data from various sources are presented to provide a comprehensive overview.
Table 1: In Vitro Metabolic Parameters for Key Activation Steps of 5-Fluoropyrimidine Prodrugs in Humans
| Prodrug | Metabolic Step | Enzyme | Parameter | Value | Reference |
| Capecitabine | Capecitabine → 5'-DFCR | Carboxylesterase 1A1 (CES1A1) | Catalytic Efficiency (kcat/Km) | 14.7 min⁻¹ mM⁻¹ | [6][7] |
| Capecitabine → 5'-DFCR | Carboxylesterase 2 (CES2) | Catalytic Efficiency (kcat/Km) | 12.9 min⁻¹ mM⁻¹ | [6][7] | |
| Capecitabine → 5-FU (overall) | Cytosol + Microsomes | Apparent Km | 4.0 mM | [8] | |
| Capecitabine → 5-FU (overall) | Cytosol + Microsomes | Apparent Vmax | 64.0 pmol/min/mg protein | [8] | |
| Tegafur | Tegafur → 5-FU | Cytochrome P450 2A6 (CYP2A6) | Km (high-affinity) | 0.43 ± 0.05 mM | [1][9] |
| Tegafur → 5-FU | Cytochrome P450 2A6 (CYP2A6) | Vmax (high-affinity) | 4.02 ± 1.70 nmol/mg/min | [1][9] | |
| R-Tegafur → 5-FU | Recombinant CYP2A6 | Km | 0.17 mmol/L | [10] | |
| S-Tegafur → 5-FU | Recombinant CYP2A6 | Km | 1.1 mmol/L | [10] |
5'-DFCR: 5'-deoxy-5-fluorocytidine
Table 2: In Vivo Pharmacokinetic Parameters Reflecting Overall Metabolic Stability
| Drug | Parameter | Value | Population | Reference |
| 5-Fluorouracil | Plasma Half-life | 10 - 20 minutes | Cancer Patients | [2] |
| Capecitabine | Plasma Half-life | 0.4 - 0.7 hours | Cancer Patients | [11] |
| Tegafur (in UFT) | 5-FU Elimination Half-life | 7.2 ± 3.9 hours | Cancer Patients | [12] |
| Tegafur (in S-1) | 5-FU Elimination Half-life | 1.9 - 2.9 hours | Cancer Patients | [12] |
UFT (Tegafur-uracil) and S-1 are combination drugs containing tegafur and DPD inhibitors.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathways of 5-fluoropyrimidine drugs and a typical experimental workflow for assessing their metabolic stability.
References
- 1. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivation of capecitabine in human liver: involvement of the cytosolic enzyme on 5'-deoxy-5-fluorocytidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminomethylpyrimidine Scaffold: A Versatile Player in Drug Design
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Analogs as Kinase Inhibitors and Anticancer Agents
The 2-aminomethylpyrimidine scaffold and its close analog, the 2-aminopyrimidine core, are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their ability to engage in key hydrogen bonding interactions with biological targets, coupled with the synthetic tractability to introduce diverse substituents, has made them a focal point in the design of targeted therapies, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives, with a special mention of the 2-aminomethylpyrimidine moiety, focusing on their role as kinase inhibitors and anticancer agents.
Targeting Key Oncogenic Drivers
Derivatives of the 2-aminopyrimidine scaffold have been extensively explored as inhibitors of various protein kinases and other enzymes that play a crucial role in cancer progression. This section compares the SAR of these compounds against three distinct targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Rearranged during Transfection (RET) kinase, and Werner (WRN) helicase.
Comparative SAR of 2-Aminopyrimidine Derivatives
The following table summarizes the inhibitory activities of representative 2-aminopyrimidine derivatives against different cancer-related targets and cell lines. The data highlights how modifications to the core scaffold influence potency and selectivity.
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | |||||
| SP2 | VEGFR-2 | 6820 | HT-29 | 4.07 | [1] |
| COLO-205 | 4.98 | [1] | |||
| Cabozantinib (Reference) | VEGFR-2 | 45 | HT-29 | 9.10 | [1] |
| COLO-205 | 10.66 | [1] | |||
| RET Kinase Inhibitors | |||||
| 7la | CCDC6-RET (V804M) | - | BaF3 | 0.271 | [2] |
| 7qe | CCDC6-RET (V804M) | - | BaF3 | 0.841 | [2] |
| CCDC6-RET (G810C) | - | BaF3 | 0.272 | [2] | |
| WRN Helicase Inhibitors | |||||
| 11g | WRN Helicase | 6610 | HCT116 (MSI-H) | 1.52 | [3][4] |
| LNCaP (MSI-H) | 1.72 | [3][4] | |||
| SW620 (MSS) | 4.24 | [3][4] | |||
| PC3 (MSS) | 2.78 | [3][4] | |||
| 11h | WRN Helicase | - | HCT116 (MSI-H) | 2.22 | [3][4] |
| LNCaP (MSI-H) | 1.6 | [3][4] | |||
| SW620 (MSS) | 2.37 | [3][4] | |||
| PC3 (MSS) | 3.21 | [3][4] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable
Signaling Pathways and Mechanisms of Action
To understand the therapeutic potential of these compounds, it is crucial to visualize their place within the complex cellular signaling networks they disrupt.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. researchgate.net [researchgate.net]
- 4. WRN protein and Werner syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride (CAS No. 188416-29-7), ensuring the protection of personnel and compliance with regulatory standards.
This compound is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are a class of compounds used in medicinal chemistry and are known for their biological activity.[1][2] Due to their potential toxicity and reactivity, stringent disposal protocols are necessary.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, as the substance causes skin irritation.[3][4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust, as it causes serious eye irritation.[3][4] |
| Skin and Body Protection | Lab coat, closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation, as it may cause respiratory irritation.[3][4] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[5][6][7] Direct disposal into drains or regular trash is strictly prohibited.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste in the same container.
-
Solutions: Collect solutions containing this chemical in a labeled, sealed, and appropriate hazardous waste container for liquids.
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5][6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4] Seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Step 3: Final Disposal
-
Engage a Licensed Contractor: The final disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.[6][7]
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6][7] This ensures the complete destruction of the compound.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[5]
Hazard Summary
The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation)[3][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation)[3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility in research and development.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. capotchem.cn [capotchem.cn]
- 7. tlcstandards.com [tlcstandards.com]
- 8. angenechemical.com [angenechemical.com]
Essential Safety and Operational Protocols for Handling (5-Fluoropyrimidin-2-yl)methanamine hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as (5-Fluoropyrimidin-2-yl)methanamine hydrochloride. Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to safety, encompassing engineering controls, personal protective equipment, and proper disposal procedures, is mandatory.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of PPE. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles / Face Shield | Wear chemical safety goggles that meet European Standard EN 166 or equivalent. A full face shield may be necessary when there is a risk of splashing.[1] |
| Skin and Body Protection | Chemical-Resistant Gloves | Use gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] Nitrile or neoprene gloves are generally recommended for handling chemical hydrochlorides. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2] |
| Laboratory Coat | A buttoned lab coat made of a low-permeability fabric should be worn to protect against skin exposure.[3] | |
| Full-Body Suit & Boots | For larger quantities or in situations with a high risk of exposure, a chemical-resistant suit and rubber boots are recommended.[4] | |
| Respiratory Protection | Respirator | If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N100) should be used to prevent inhalation.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure that a designated handling area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Confirm that a chemical spill kit is available and that personnel are trained in its use.
-
-
Donning PPE :
-
Follow the correct sequence for putting on PPE to ensure maximum protection: lab coat, respirator, eye protection, and finally, gloves.
-
-
Handling the Compound :
-
Handle the solid compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust.[1][7] If weighing the powder, do so carefully on a tared container within the fume hood.
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Doffing PPE :
-
Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, eye protection, respirator, and lab coat.
-
Dispose of single-use PPE in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[5]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Consult Local Regulations : Always follow your institution's and local regulations for hazardous waste disposal.[8]
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ashp.org [ashp.org]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
